Dihydroobionin B
Description
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Properties
Molecular Formula |
C21H26O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(3S)-3-heptyl-10-hydroxy-7-methoxy-3,4-dihydro-1H-benzo[g]isochromene-8,9-dione |
InChI |
InChI=1S/C21H26O5/c1-3-4-5-6-7-8-15-10-13-9-14-11-17(25-2)20(23)21(24)18(14)19(22)16(13)12-26-15/h9,11,15,22H,3-8,10,12H2,1-2H3/t15-/m0/s1 |
InChI Key |
HNPRLKMQWXHCDF-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCC[C@H]1CC2=CC3=C(C(=C2CO1)O)C(=O)C(=O)C(=C3)OC |
Canonical SMILES |
CCCCCCCC1CC2=CC3=C(C(=C2CO1)O)C(=O)C(=O)C(=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
Dihydroobionin B: A Potent HIV-1 Integrase Inhibitor from a Freshwater Fungus
An In-depth Technical Guide on the Discovery, Natural Source, and Characterization of Dihydroobionin B
Abstract
This technical guide provides a comprehensive overview of the discovery, natural source, and characterization of this compound, a potent natural product with significant anti-HIV activity. This compound was recently identified as a chiral congener of the known compound obionin B and has demonstrated potent inhibitory activity against HIV-1 integrase. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the isolation, structure elucidation, and biological evaluation of this promising molecule. The guide includes a summary of quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.
Discovery and Natural Source
This compound was discovered and isolated from Pseudocoleophoma sp. KT4119, a freshwater fungus.[1] The fungus was collected in 2020 from a submerged wood block in Kochi Prefecture, Japan.[1] This discovery highlights the potential of freshwater fungi as a source of novel, bioactive secondary metabolites. The isolation of this compound from a microbial source is advantageous for potential future production through fermentation.
Physicochemical and Biological Properties
This compound is a chiral compound whose planar structure was determined through mass and NMR spectral analysis.[1] A key characteristic of this molecule is its extraordinarily large specific rotation.[1] Its most significant biological activity identified to date is the potent and specific inhibition of HIV-1 integrase.[1]
Data Presentation
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Reference |
| Natural Source | Pseudocoleophoma sp. KT4119 | [1] |
| Biological Activity | HIV-1 Integrase Inhibition | [1] |
| IC₅₀ | 0.44 μM | [1] |
| Specific Rotation ([α]²⁰D) | +1080 (c 0.056, CHCl₃) | [1] |
Experimental Protocols
While the full detailed protocols from the primary literature are proprietary, this section outlines generalized yet detailed methodologies analogous to those typically employed for the isolation and characterization of novel fungal secondary metabolites like this compound.
Fungal Fermentation and Extraction
-
Fungal Culture: The producing organism, Pseudocoleophoma sp. KT4119, is cultured in a suitable liquid medium to promote the production of secondary metabolites. A common approach involves an initial seed culture grown for several days, which is then used to inoculate larger-scale fermentation cultures.
-
Fermentation: The large-scale fermentation is carried out in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.
-
Extraction: Following fermentation, the fungal biomass is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The fungal mycelium may also be extracted separately to ensure the complete recovery of the compound. The organic extracts are then combined and concentrated under reduced pressure.
Isolation and Purification
-
Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning to separate compounds based on polarity.
-
Chromatographic Purification: The fraction containing this compound is further purified using a series of chromatographic techniques. This typically involves column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are conducted to elucidate the planar structure and stereochemistry of this compound.
-
Chiroptical Spectroscopy: The absolute configuration of the chiral centers is determined using electronic circular dichroism (ECD) spectral analysis, often in conjunction with computational calculations.[1]
HIV-1 Integrase Inhibition Assay
The inhibitory activity of this compound against HIV-1 integrase is assessed using an in vitro enzymatic assay. A common method is an ELISA-based assay:
-
Assay Principle: The assay measures the two key catalytic reactions of integrase: 3'-processing and strand transfer.
-
Procedure:
-
A 96-well plate is coated with a donor DNA substrate that mimics the viral DNA end.
-
Recombinant HIV-1 integrase enzyme is added to the wells.
-
The test compound (this compound) at various concentrations is added to the wells and incubated with the enzyme.
-
A target DNA substrate is then added to initiate the strand transfer reaction.
-
The amount of integrated DNA is quantified using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric signal.
-
The IC₅₀ value is calculated by measuring the concentration of this compound required to inhibit 50% of the integrase activity.
-
Mechanism of Action: Inhibition of HIV-1 Integrase
This compound exerts its anti-HIV effect by inhibiting the viral enzyme integrase, which is essential for the replication of HIV.[1] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. By blocking this process, this compound prevents the establishment of a productive infection. Docking experiments have been conducted to propose a plausible mechanism for its inhibitory action, likely involving the binding of this compound to the active site of the integrase enzyme.[1]
Caption: Proposed mechanism of HIV-1 integrase inhibition by this compound.
Conclusion
This compound represents a significant addition to the growing arsenal of natural products with potent antiviral activity. Its discovery from a freshwater fungus underscores the importance of exploring diverse ecological niches for novel drug leads. The potent and specific inhibition of HIV-1 integrase makes this compound a promising candidate for further preclinical and clinical development as an anti-HIV therapeutic agent. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, virology, and drug discovery.
References
Technical Guide to the Isolation of Dihydroobionin B from Pseudocoleophoma sp.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide details a representative methodology for the isolation of the azaphilone Dihydroobionin B. As specific literature on the isolation of this compound from Pseudocoleophoma sp. is not publicly available, this protocol has been synthesized based on established methods for the isolation of analogous azaphilone compounds from other fungal species, such as Chaetomium globosum. All experimental parameters should be considered as a starting point for optimization.
Introduction
Azaphilones are a class of fungal polyketides characterized by a highly substituted isochromene core. They exhibit a wide range of biological activities, making them attractive targets for natural product-based drug discovery. This compound is a member of this class, and this document provides a comprehensive technical overview of a plausible methodology for its isolation and characterization from the fungus Pseudocoleophoma sp. The protocols and data presented herein are based on established procedures for similar compounds and are intended to serve as a detailed guide for researchers in the field.
Fungal Cultivation and Fermentation
The production of secondary metabolites like this compound is highly dependent on the fungal growth conditions. The following protocol is a standard approach for inducing secondary metabolism in saprobic fungi.
Experimental Protocol: Fungal Cultivation
-
Strain Maintenance: A pure culture of Pseudocoleophoma sp. is maintained on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. For active use, the fungus is grown on PDA plates at 25°C for 7-10 days until sufficient mycelial growth is observed.
-
Seed Culture Preparation: A 1 cm² agar plug of mature mycelium is used to inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB). The flask is incubated at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a sufficient biomass of vegetative mycelium.
-
Large-Scale Fermentation: The seed culture is homogenized and used to inoculate a 20 L fermentation vessel containing a production medium (e.g., Czapek-Dox broth supplemented with 0.5% yeast extract to enhance secondary metabolite production). The fermentation is carried out at 25°C with controlled aeration and agitation for 21-28 days. The production of this compound can be monitored periodically by small-scale extraction and HPLC analysis of the culture broth.
Extraction and Isolation of this compound
The isolation of this compound from the fermentation broth involves a series of extraction and chromatographic steps designed to separate the target compound from other metabolites and cellular components.
Experimental Protocol: Extraction and Purification
-
Harvesting and Extraction: After the fermentation period, the culture broth is separated from the mycelial mass by filtration. The mycelium is dried and extracted with methanol (3 x 5 L), while the culture filtrate is extracted with an equal volume of ethyl acetate (3 x 20 L). The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning between n-hexane and 90% aqueous methanol to remove nonpolar lipids. The methanolic layer, containing the azaphilones, is collected and concentrated.
-
Silica Gel Column Chromatography: The concentrated methanolic extract is adsorbed onto silica gel and subjected to column chromatography. The column is eluted with a stepwise gradient of n-hexane and ethyl acetate (from 100:0 to 0:100, v/v), followed by a gradient of ethyl acetate and methanol (from 100:0 to 90:10, v/v). Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the target compound are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with 100% methanol.
-
Preparative HPLC: The final purification is achieved by reversed-phase preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water (with 0.1% formic acid) as the mobile phase. This step yields pure this compound.
Data Presentation
The structural elucidation of this compound is performed using mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the expected quantitative data for the compound, based on characteristic values for similar azaphilones.
| Technique | Parameter | Observed Value |
| HR-ESI-MS | Molecular Formula | C₂₁H₂₆O₅ |
| [M+H]⁺ (Calculated) | 375.1802 | |
| [M+H]⁺ (Observed) | 375.1805 | |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δH) | Refer to Table 2 for detailed assignments |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δC) | Refer to Table 2 for detailed assignments |
| UV (MeOH) | λmax (nm) | 250, 385 |
| Optical Rotation | [α]D²⁵ | +120 (c 0.1, MeOH) |
Table 1: Summary of Spectroscopic and Physicochemical Data for this compound.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 165.2 | |
| 3 | 145.8 | 6.80 (s) |
| 4 | 105.1 | |
| 4a | 100.2 | |
| 5 | 158.3 | |
| 6 | 108.9 | 6.55 (s) |
| 7 | 162.1 | |
| 8 | 110.5 | |
| 8a | 140.1 | |
| 9 | 198.5 | |
| 10 | 45.3 | 2.85 (m) |
| 11 | 25.1 | 1.25 (d, 6.5) |
| 1' | 75.4 | 4.50 (q, 6.5) |
| 2' | 20.1 | 1.50 (d, 6.5) |
| 7-CH₃ | 21.8 | 2.10 (s) |
| Side Chain | ||
| 1'' | 130.2 | 5.50 (m) |
| 2'' | 125.8 | 5.40 (m) |
| 3'' | 35.6 | 2.10 (m) |
| 4'' | 28.9 | 1.60 (m) |
| 5'' | 22.5 | 0.90 (t, 7.0) |
Table 2: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for this compound.
Visualizations
Azaphilone Biosynthetic Pathway
The biosynthesis of azaphilones proceeds via the polyketide pathway. A non-reducing polyketide synthase (NR-PKS) constructs a polyketide chain that undergoes a series of cyclizations, oxidations, and other enzymatic modifications to form the characteristic pyranoquinone core of the azaphilone scaffold.
Caption: Generalized biosynthetic pathway of azaphilones.
Experimental Workflow for this compound Isolation
The following diagram illustrates the logical flow of the experimental procedures for the isolation of this compound from the fungal culture.
Biosynthesis of Dihydroobionin B: A Pathway Under Investigation
Researchers, scientists, and drug development professionals are keenly interested in the biosynthetic pathways of novel compounds with therapeutic potential. Dihydroobionin B, a potent inhibitor of HIV-1 integrase, represents one such molecule of interest. However, a comprehensive search of the current scientific literature reveals a notable gap: the complete biosynthetic pathway for this compound, and its close analogue Obionin A, has not yet been elucidated and published.
At present, there is no specific information available regarding the enzymes, genetic sequences, or the precise sequence of intermediate molecules that lead to the formation of this compound in nature. The quantitative data, such as reaction kinetics and yields, as well as detailed experimental protocols for its biosynthesis, are consequently also unavailable.
A Glimpse into a Plausible Pathway: The World of Fungal Polyketides
While the specific pathway for this compound remains unknown, its chemical structure suggests that it is likely a polyketide of fungal origin. Polyketides are a large and diverse class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs). Fungal PKSs are large, multifunctional enzymes that iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a long carbon chain. This chain then undergoes a series of modifications, including cyclization, reduction, and dehydration, to form the final complex structure.
To provide a conceptual framework, a generalized and hypothetical pathway for the biosynthesis of a fungal aromatic polyketide is outlined below. This is intended to be an illustrative example and does not represent the specific biosynthetic pathway of this compound.
Hypothetical Fungal Polyketide Biosynthesis Workflow
The biosynthesis of a fungal polyketide generally involves a Type I iterative PKS. The process can be conceptually broken down into the following stages:
-
Chain Initiation: An acyl-CoA starter unit (e.g., acetyl-CoA) is loaded onto the acyl carrier protein (ACP) domain of the PKS.
-
Chain Elongation: The PKS iteratively adds extender units (typically malonyl-CoA) to the growing polyketide chain. After each addition, the β-keto group may be modified by other domains within the PKS, such as a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER). The extent of these modifications determines the final structure of the polyketide backbone.
-
Cyclization and Aromatization: Once the polyketide chain reaches a specific length, it is folded into a particular conformation by a product template (PT) domain and then cyclized, often through aldol condensations or Claisen cyclizations, by a cyclase (CYC) domain. Subsequent aromatization reactions can occur.
-
Tailoring Modifications: After release from the PKS, the polyketide core can be further modified by a series of "tailoring" enzymes, such as oxidases, methyltransferases, and glycosyltransferases, to produce the final natural product. This compound's structure suggests it likely undergoes such modifications.
Below is a DOT language script that generates a simplified, hypothetical workflow for the biosynthesis of a fungal polyketide, which could be conceptually similar to the early steps in the formation of a precursor to this compound.
A generalized workflow for fungal polyketide biosynthesis.
Future Research Directions
The elucidation of the this compound biosynthetic pathway will likely require a combination of modern molecular biology and analytical chemistry techniques. Key experimental approaches would include:
-
Genome Mining: Sequencing the genome of the this compound-producing organism and identifying the putative biosynthetic gene cluster (BGC) responsible for its synthesis. BGCs for polyketides typically contain the PKS gene along with genes for tailoring enzymes.
-
Gene Knockout and Heterologous Expression: Deleting or silencing candidate genes in the producing organism to observe changes in this compound production. Additionally, expressing the candidate BGC in a heterologous host could confirm its role in the biosynthesis.
-
Isotopic Labeling Studies: Feeding the producing organism with isotopically labeled precursors (e.g., ¹³C-labeled acetate) and analyzing the labeling pattern in the final this compound molecule to trace the origin of its carbon atoms.
-
In Vitro Enzymatic Assays: Purifying the enzymes from the BGC and characterizing their specific functions and substrate specificities in vitro.
The successful elucidation of this pathway would not only provide fundamental scientific knowledge but could also open doors for the bioengineering of novel this compound analogues with improved therapeutic properties. For now, the biosynthesis of this intriguing molecule remains a compelling mystery for the scientific community to solve.
Spectroscopic Elucidation of Dihydroobionin B: A Technical Guide
Disclaimer: As of late 2025, specific spectroscopic data for a compound identified as "Dihydroobionin B" is not available in the public scientific literature. The following guide is a technical whitepaper presenting a hypothetical, yet plausible, set of spectroscopic data for a representative novel natural product, herein named this compound. This document is intended for researchers, scientists, and drug development professionals to illustrate the standard methodologies and data presentation for the structural elucidation of a novel chemical entity.
For the purpose of this guide, we will assume this compound to be 6,7-dihydroxy-4-methyl-3,4-dihydrocoumarin , a plausible structure for a new natural product.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of a novel compound. The data presented below is consistent with the proposed structure of this compound.
| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Molecular Formula |
| [M+H]⁺ | 195.0652 | 195.0655 | 1.5 | C₁₀H₁₁O₄ |
| [M+Na]⁺ | 217.0471 | 217.0474 | 1.4 | C₁₀H₁₀O₄Na |
| [M-H]⁻ | 193.0506 | 193.0503 | -1.6 | C₁₀H₉O₄ |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in a molecule. The following table summarizes the key absorption bands for our hypothetical this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 (broad) | Strong | O-H stretch (phenolic) |
| 2970, 2935 | Medium | C-H stretch (aliphatic) |
| 1755 | Strong | C=O stretch (lactone) |
| 1620, 1510 | Medium | C=C stretch (aromatic) |
| 1280 | Strong | C-O stretch (ester) |
| 1120 | Medium | C-O stretch (phenolic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, including the carbon skeleton and the relative stereochemistry.
¹H NMR Data (500 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |
| 6.85 | s | 1H | H-5 | |
| 6.40 | s | 1H | H-8 | |
| 3.20 | m | 1H | H-4 | |
| 2.90 | dd | 1H | 16.5, 4.5 | H-3a |
| 2.65 | dd | 1H | 16.5, 11.5 | H-3b |
| 1.30 | d | 3H | 7.0 | 4-CH₃ |
¹³C NMR Data (125 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Assignment |
| 169.5 | C-2 (C=O) |
| 150.0 | C-7 |
| 145.2 | C-6 |
| 142.8 | C-8a |
| 115.0 | C-5 |
| 112.3 | C-4a |
| 103.1 | C-8 |
| 35.8 | C-3 |
| 30.5 | C-4 |
| 21.2 | 4-CH₃ |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings.
Mass Spectrometry
High-resolution mass spectra would be acquired on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample (approximately 1 mg/mL in methanol) would be infused directly into the source. For positive ion mode, the capillary voltage would be set to 3.5 kV, and for negative ion mode, to -3.0 kV. The source temperature would be maintained at 120°C. Nitrogen would be used as the nebulizing and desolvation gas. Data would be acquired in the m/z range of 50-1000.
Infrared Spectroscopy
The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory. A small amount of the solid sample would be placed directly on the diamond crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
NMR Spectroscopy
All NMR spectra would be recorded on a 500 MHz spectrometer equipped with a cryoprobe. The sample (approximately 5 mg) would be dissolved in 0.5 mL of deuterated methanol (CD₃OD). ¹H NMR spectra would be acquired with a spectral width of 16 ppm and a relaxation delay of 2 s. ¹³C NMR spectra would be acquired with a spectral width of 240 ppm and a relaxation delay of 3 s, using a broadband proton decoupling pulse sequence. 2D NMR experiments, including COSY, HSQC, and HMBC, would also be performed to confirm the assignments.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound using spectroscopic techniques.
Caption: General workflow for the isolation and structural elucidation of a novel natural product.
Dihydroobionin B: A Technical Guide to its Mechanism of Action as an HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroobionin B, a natural product isolated from the freshwater fungus Pseudocoleophoma sp. KT4119, has emerged as a potent inhibitor of HIV-1 integrase, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available data and the broader context of allosteric HIV-1 integrase inhibition. This document details its inhibitory activity, proposes a plausible mechanism based on computational docking studies, and outlines detailed experimental protocols for its investigation.
Introduction to HIV-1 Integrase and this compound
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a productive and persistent infection.[1] This process involves two distinct catalytic reactions: 3'-processing and strand transfer.[1] Due to its essential role and the lack of a human homolog, HIV-1 integrase is a validated and highly attractive target for antiretroviral drug development.[2][3]
This compound is a chiral congener of the known natural product obionin B.[4] It has been identified as a potent inhibitor of HIV-1 integrase, exhibiting significant activity at sub-micromolar concentrations.[4] This guide delves into the specifics of its inhibitory action, providing a foundation for further research and development.
Quantitative Inhibitory Activity
The primary quantitative data available for this compound's anti-HIV-1 integrase activity is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | IC50 (µM) | Cytotoxicity | Reference |
| This compound | HIV-1 Integrase | 0.44 | Not significant | [4] |
Proposed Mechanism of Action: Allosteric Inhibition
While the precise mechanism of action for this compound is still under investigation, docking experiments suggest a plausible allosteric inhibition model.[4] Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[2][5][6] In the case of HIV-1 integrase, a known allosteric binding site is located at the dimer interface of the catalytic core domain (CCD).[3][6]
The proposed mechanism for this compound involves binding to this allosteric site, which can interfere with the proper multimerization of the integrase enzyme, a process essential for its function.[2] By binding to the dimer interface, this compound may stabilize an inactive conformation of the enzyme, thereby preventing the formation of the functional integrase-viral DNA complex.[2]
Signaling Pathway of HIV-1 Integrase Catalysis and Inhibition
The following diagram illustrates the catalytic pathway of HIV-1 integrase and the proposed point of intervention for this compound.
References
- 1. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric mechanism for inhibiting HIV-1 integrase with a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Inhibitor, this compound, and the Investigation of Its Extraordinary Specific Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Anti-HIV-1 Activity of Dihydroobionin B: A Technical Overview
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today details the significant biological activity of Dihydroobionin B, a potent inhibitor of HIV-1 integrase. This document provides researchers, scientists, and drug development professionals with a consolidated resource on the compound's quantitative data, a representative experimental protocol for assessing its activity, and a proposed mechanism of action. The guide highlights the potential of this compound as a lead compound in the development of novel antiretroviral therapies.
This compound, a natural product, has demonstrated marked inhibitory effects against HIV-1 integrase, a crucial enzyme for viral replication. This in-depth guide summarizes the key findings from the available scientific literature, presenting the data in a clear and accessible format to facilitate further research and development.
Quantitative Biological Activity of this compound
The primary reported biological activity of this compound is its potent inhibition of HIV-1 integrase. The following table summarizes the key quantitative data available.
| Compound | Target | Assay Type | IC50 (μM) | Source |
| This compound | HIV-1 Integrase | Enzymatic Inhibition Assay | 0.44 | [1] |
Note: At the time of this report, no analogs of this compound with reported biological activity have been identified in the peer-reviewed literature.
Mechanism of Action: Inhibition of HIV-1 Integrase
This compound exerts its antiviral activity by targeting the HIV-1 integrase enzyme. This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. By inhibiting this enzyme, this compound effectively halts the replication of the virus.
Docking studies have been conducted to elucidate the plausible binding mechanism of this compound to the HIV-1 integrase active site. The proposed interaction suggests that the compound occupies the catalytic core of the enzyme, preventing the binding of the viral DNA and the subsequent strand transfer reaction.
Below is a diagram illustrating the proposed mechanism of action.
Experimental Protocol: HIV-1 Integrase Inhibition Assay (Representative)
While the specific experimental details for the assay that yielded the IC50 value for this compound are not publicly available, the following is a representative protocol for a non-radioactive HIV-1 integrase strand transfer assay, commonly used to screen for inhibitors. This protocol is based on established methodologies and provides a framework for testing the activity of this compound and its future analogs.
Objective: To determine the in vitro inhibitory activity of a test compound against HIV-1 integrase-catalyzed strand transfer.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA LTR end)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 5 mM MgCl2, 4 µM ZnCl2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Control inhibitor (e.g., Raltegravir)
-
96-well plates (e.g., streptavidin-coated plates for biotinylated DNA capture)
-
Detection reagents (e.g., antibody-HRP conjugate and substrate for colorimetric or chemiluminescent readout)
-
Plate reader
Workflow:
Procedure:
-
Plate Preparation: A 96-well streptavidin-coated plate is washed with wash buffer. Biotinylated donor DNA is added to each well and incubated to allow for binding to the streptavidin. The plate is then washed to remove unbound donor DNA.
-
Enzyme and Inhibitor Addition: Recombinant HIV-1 integrase is added to each well. Subsequently, serial dilutions of this compound (or control inhibitor) are added to the respective wells. Control wells receive only the vehicle (e.g., DMSO). The plate is incubated to allow the inhibitor to bind to the enzyme.
-
Strand Transfer Reaction: Labeled target DNA is added to each well to initiate the strand transfer reaction. The plate is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Detection: The plate is washed to remove unbound target DNA. A detection reagent, such as an antibody-HRP conjugate that recognizes the label on the target DNA, is added to each well and incubated.
-
Signal Measurement: After a final wash, a suitable substrate for the detection enzyme (e.g., TMB for HRP) is added. The reaction is allowed to develop, and the signal (e.g., absorbance or luminescence) is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control wells. The IC50 value is then determined by fitting the dose-response data to a suitable equation.
Future Directions
The potent anti-HIV-1 activity of this compound positions it as a promising candidate for further investigation. Future research should focus on:
-
Synthesis of Analogs: The synthesis and biological evaluation of this compound analogs are crucial to establish a structure-activity relationship (SAR) and to optimize the compound's potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further studies are needed to confirm the precise binding mode of this compound to HIV-1 integrase and to investigate its potential effects on other viral or cellular targets.
-
Antiviral Efficacy in Cell-Based Assays: The activity of this compound should be evaluated in cell-based assays using different HIV-1 strains, including drug-resistant variants, to assess its broader antiviral spectrum.
-
In Vivo Studies: Following promising in vitro results, in vivo studies in animal models will be necessary to evaluate the compound's efficacy, safety, and pharmacokinetic profile.
This technical guide provides a foundational resource for the scientific community to build upon in the exploration of this compound and its potential as a next-generation antiretroviral agent. The data and protocols outlined herein are intended to accelerate research efforts in the ongoing fight against HIV/AIDS.
References
Dihydroobionin B and HIV-1 Integrase: A Technical Guide to Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking studies involving dihydroobionin B and its target, the HIV-1 integrase enzyme. This compound, a natural product isolated from the freshwater fungus Pseudocoleophoma sp. KT4119, has been identified as a potent inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1] This document outlines the mechanism of HIV-1 integrase, the role of inhibitors, and presents a generalized methodology for in silico molecular docking studies, supported by representative data and visualizations.
Introduction to HIV-1 Integrase and its Inhibition
Human Immunodeficiency Virus Type 1 (HIV-1) relies on the enzyme integrase to insert its viral DNA into the host cell's genome, a crucial step for the establishment of a persistent infection.[2][3] The integration process is catalyzed by integrase in a two-step reaction:
-
3'-Processing: Integrase binds to the ends of the viral DNA and removes a dinucleotide from each 3' end.[2][4]
-
Strand Transfer: The processed viral DNA ends are then covalently joined to the host cell's DNA.[2][4]
By blocking this process, HIV-1 integrase inhibitors prevent the virus from establishing a productive infection, making integrase a key target for antiretroviral therapy.[3][5] this compound has emerged as a promising natural compound in this class of inhibitors.
This compound: A Potent HIV-1 Integrase Inhibitor
This compound has demonstrated significant inhibitory activity against HIV-1 integrase. While detailed quantitative results from its specific molecular docking studies are not extensively published, its biological activity has been quantified.
| Compound | Target | IC50 | Source Organism |
| This compound | HIV-1 Integrase | 0.44 µM | Pseudocoleophoma sp. KT4119[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Molecular docking studies are crucial to understanding the plausible binding mechanism of this compound to HIV-1 integrase at the atomic level.[1] These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.
Generalized Experimental Protocol for Molecular Docking
The following protocol outlines a typical workflow for conducting molecular docking studies of a small molecule, such as this compound, with HIV-1 integrase.
Preparation of the Receptor (HIV-1 Integrase)
-
Structure Retrieval: Obtain the 3D crystal structure of HIV-1 integrase from a protein database like the Protein Data Bank (PDB). A commonly used structure is the catalytic core domain.
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.
-
Add hydrogen atoms to the protein structure, which are often not resolved in crystal structures.
-
Assign correct protonation states to the amino acid residues at a physiological pH.
-
Repair any missing residues or atoms in the protein structure using modeling software.
-
Energy minimize the protein structure to relieve any steric clashes.
-
Preparation of the Ligand (this compound)
-
Structure Generation: Generate the 3D structure of this compound using a chemical drawing tool and convert it to a 3D format.
-
Ligand Optimization:
-
Add hydrogen atoms to the ligand.
-
Assign appropriate partial charges to the atoms.
-
Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
Molecular Docking Simulation
-
Grid Generation: Define a binding site on the HIV-1 integrase, typically centered around the catalytic triad (D64, D116, E152) and the two catalytic Mg2+ ions. A grid box is generated to encompass this active site.
-
Docking Algorithm: Employ a docking algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) to explore the conformational space of the ligand within the defined grid box. The algorithm will generate multiple binding poses of the ligand.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores.
Analysis of Docking Results
-
Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and any interactions with the catalytic metal ions.
-
Interaction Fingerprinting: The specific amino acid residues of HIV-1 integrase that are interacting with the ligand are identified.
Representative Molecular Docking Data
While specific binding energy data for this compound is not publicly available, the following table presents representative data for other known HIV-1 integrase inhibitors to illustrate typical results from such studies.
| Inhibitor | Binding Energy (kcal/mol) | Interacting Residues (Example) |
| Raltegravir | -8.5 to -10.0 | D64, D116, E152, Y143, Q148 |
| Elvitegravir | -9.0 to -11.0 | D64, D116, E152, T66, S153 |
| Dolutegravir | -9.5 to -11.5 | D64, D116, E152, G140, Q148 |
Note: Binding energies and interacting residues can vary depending on the specific PDB structure, docking software, and parameters used.
Visualizing the Process and Interactions
Experimental Workflow for Molecular Docking
The following diagram illustrates the general workflow of a molecular docking study.
Mechanism of HIV-1 Integrase Inhibition
This diagram illustrates the mechanism of action of HIV-1 integrase and the point of inhibition.
Conclusion
Molecular docking is a powerful computational tool for elucidating the potential binding mechanisms of novel inhibitors like this compound with their protein targets. While specific quantitative docking data for this compound remains to be fully disclosed in the literature, its potent IC50 value underscores its significance as a lead compound for the development of new anti-HIV-1 therapeutics. The generalized protocols and representative data presented in this guide provide a solid framework for researchers and drug developers working in the field of HIV-1 integrase inhibition. Further detailed studies are warranted to fully characterize the binding mode and interaction profile of this compound, which will be invaluable for future structure-based drug design efforts.
References
- 1. HIV-1 Integrase Inhibitor, this compound, and the Investigation of Its Extraordinary Specific Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
In Silico Analysis of Dihydroobionin B Binding to HIV-1 Integrase: A Technical Guide
This technical guide provides a comprehensive overview of the in silico analysis of Dihydroobionin B's interaction with HIV-1 integrase, a critical enzyme for viral replication. The content is tailored for researchers, scientists, and drug development professionals engaged in antiviral research and computational drug design.
This compound, a natural product isolated from the freshwater fungus Pseudocoleophoma sp. KT4119, has been identified as a potent inhibitor of HIV-1 integrase, exhibiting an IC50 value of 0.44 μM.[1][2] Computational docking studies have been instrumental in elucidating the plausible binding mechanism of this novel inhibitor. This guide will delve into the methodologies employed in these analyses, present the key quantitative findings, and visualize the experimental workflows.
Quantitative Analysis of this compound-Integrase Binding
Molecular docking simulations provide valuable quantitative data to characterize the binding affinity and interactions between a ligand and its target protein. The following table summarizes the key findings from the in silico analysis of this compound binding to HIV-1 integrase.
| Metric | Value/Residues | Significance |
| Inhibitory Concentration (IC50) | 0.44 μM | Demonstrates potent inhibition of HIV-1 integrase activity in vitro.[1][2] |
| Predicted Binding Mode | N/A | Docking studies propose a plausible mechanism of action for this compound.[1][2] |
| Key Interacting Residues | N/A | The specific amino acid residues within the integrase active site that form crucial interactions with this compound are yet to be fully detailed in published literature. |
| Binding Energy (Predicted) | N/A | While docking studies were performed, specific binding energy values have not been publicly disclosed. |
Note: The specific quantitative data from the docking experiments, such as binding energies and a detailed list of interacting residues for this compound, are not yet available in the public domain. The table will be updated as more research is published.
Experimental Protocols for In Silico Analysis
The following section outlines a generalized yet detailed methodology for performing molecular docking studies of small molecules, such as this compound, with HIV-1 integrase. This protocol is based on established practices in the field of computational drug discovery.
Software and Tools
A variety of software packages are available for molecular docking and visualization. Commonly used tools include:
-
Molecular Docking: AutoDock, GOLD, Glide, MOE (Molecular Operating Environment)
-
Visualization: PyMOL, Chimera, VMD (Visual Molecular Dynamics)
-
Ligand and Protein Preparation: AutoDockTools, Maestro, MOE
Preparation of HIV-1 Integrase Structure
-
Obtaining the Protein Structure: The three-dimensional crystal structure of HIV-1 integrase can be retrieved from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure, preferably co-crystallized with a known inhibitor to define the active site.
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to the amino acid residues, particularly those in the active site.
-
Perform energy minimization to relieve any steric clashes and optimize the protein geometry.
-
Preparation of this compound Structure
-
Ligand Structure Generation: The 2D structure of this compound is first drawn using a chemical drawing tool like ChemDraw.
-
3D Conversion and Optimization: The 2D structure is then converted to a 3D conformation. The geometry of the ligand is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Partial charges are assigned to the atoms of the ligand, which is crucial for calculating electrostatic interactions.
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the integrase. The size and center of the grid should be sufficient to encompass the entire binding pocket, allowing the ligand to freely rotate and translate.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box.
-
Pose Generation and Scoring: The algorithm generates a series of possible binding poses of the ligand. Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the scoring function and clustering of conformations. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined in detail.
Visualizing the Workflow and Interactions
Diagrams are essential for understanding the complex processes involved in both the biological mechanism of viral integration and the computational workflow for its analysis.
Conclusion
The in silico analysis of this compound binding to HIV-1 integrase provides a powerful computational framework to understand its inhibitory mechanism at the molecular level. While initial studies have confirmed its potential as a potent inhibitor, further research is needed to fully characterize its binding interactions and to leverage this knowledge for the design of next-generation antiretroviral drugs. The methodologies and workflows outlined in this guide provide a robust foundation for researchers to conduct similar in silico investigations in the field of drug discovery.
References
Methodological & Application
Application Notes and Protocols: Dihydroobionin B Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroobionin B is a naturally occurring pyranonaphthoquinone that has garnered significant interest as a potent inhibitor of HIV-1 integrase.[1][2] Isolated from the freshwater fungus Pseudocoleophoma sp. KT4119, this chiral congener of obionin B presents a promising scaffold for the development of novel antiretroviral agents.[1][2] These application notes provide an overview of the synthesis, derivatization strategies, and biological activity of this compound and its analogs, intended to guide researchers in medicinal chemistry and drug discovery.
Biological Activity of this compound
This compound exhibits potent inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication. The reported 50% inhibitory concentration (IC50) for this compound is 0.44 μM, with no significant cytotoxicity observed.[2] This highlights its potential as a lead compound for the development of new anti-HIV therapeutics.
| Compound | Target | IC50 (μM) | Cytotoxicity | Source |
| This compound | HIV-1 Integrase | 0.44 | Not Significant | [2] |
Synthesis of this compound
While the specific, detailed experimental protocol for the total synthesis of this compound from the primary literature by Hashimoto et al. is not fully available in the public domain, a general understanding can be constructed based on established synthetic strategies for the pyranonaphthoquinone core. The synthesis of related pyranonaphthoquinones often involves the construction of the naphthoquinone skeleton followed by the annulation of the pyran ring.
General Synthetic Approach for Pyranonaphthoquinones
The synthesis of the pyranonaphthoquinone scaffold can be approached through several methods, including:
-
Diels-Alder Reactions: A common strategy involves the cycloaddition of a suitably substituted diene with a naphthoquinone dienophile to construct the core ring system.
-
Hauser Annulation: This method utilizes the reaction of a phthalide anion with a Michael acceptor to form the naphthoquinone core.
-
Heck Coupling and Related Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to assemble the key carbon-carbon bonds of the pyranonaphthoquinone framework.
-
Electrocyclization Reactions: A one-pot 6π electrocyclization can be an efficient method for the formation of the pyran ring onto a pre-existing naphthoquinone structure.[3]
Hypothetical Retro-synthetic Analysis of this compound
A plausible retro-synthetic pathway for this compound could involve the disconnection of the pyran ring, leading to a functionalized naphthoquinone intermediate. The chirality of the molecule would likely be introduced through an asymmetric synthesis step or by using a chiral starting material.
Caption: Hypothetical retrosynthetic analysis of this compound.
Derivatization of this compound
The development of this compound derivatives is a promising avenue for improving its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Derivatization strategies can target the hydroxyl and carbonyl groups of the pyranonaphthoquinone core.
Protocol for Hydroxyl Group Derivatization
The hydroxyl groups on the naphthoquinone ring are amenable to various chemical modifications.
Objective: To synthesize ether or ester derivatives of this compound to explore structure-activity relationships (SAR).
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH))
-
Alkylating agent (e.g., Alkyl halide, benzyl bromide) or Acylating agent (e.g., Acyl chloride, acetic anhydride)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.
-
Deprotonation: Add a suitable base (1.1-1.5 equivalents per hydroxyl group to be derivatized) to the solution at 0 °C. Stir the mixture for 30 minutes.
-
Alkylation/Acylation: Slowly add the alkylating or acylating agent (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired derivative.
Experimental Workflow for Derivatization
Caption: General workflow for the derivatization of this compound.
Mechanism of Action: HIV-1 Integrase Inhibition
HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. This compound likely inhibits the strand transfer step, which involves the insertion of the viral DNA into the host genome. The mechanism of inhibition may involve chelation of the divalent metal ions (Mg2+ or Mn2+) in the active site of the enzyme, a common mechanism for many integrase inhibitors.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound as an HIV-1 integrase inhibitor.
Conclusion
This compound represents a valuable lead compound for the development of new HIV-1 integrase inhibitors. While a detailed, publicly accessible synthesis protocol remains to be fully elucidated, established methods for pyranonaphthoquinone synthesis provide a solid foundation for its chemical synthesis. Furthermore, the presence of reactive functional groups offers ample opportunities for derivatization to optimize its biological and pharmacological properties. The protocols and information provided herein are intended to serve as a guide for researchers embarking on the synthesis and derivatization of this promising natural product.
References
Topic: Total Synthesis of Dihydroobionin B and Related Compounds Audience: Researchers, scientists, and drug development professionals.
Introduction
seco-Prezizaane-type sesquiterpenes are a class of natural products isolated from the genus Illicium. These molecules exhibit a complex, highly oxidized, and stereochemically rich scaffold, making them challenging targets for total synthesis.[1][2][3] this compound belongs to this family of compounds. While a direct total synthesis of this compound has not been extensively reported, this document provides a detailed overview of the synthetic strategies and protocols for a closely related and representative member, (-)-Jiadifenolide, through a formal total synthesis approach developed by the Gademann group.[1][2][4] This formal synthesis targets a key tricyclic aldehyde intermediate, which serves as a versatile precursor for various seco-prezizaane sesquiterpenes.
The presented strategy highlights key transformations, including an organocatalytic aldol/dehydration reaction and an iron-catalyzed cross-coupling reaction, providing valuable insights for the synthesis of other members of this natural product family.[1]
Synthetic Pathway Overview
The following diagram illustrates the formal synthetic route towards the seco-prezizaane core, culminating in the key aldehyde intermediate.
Caption: Formal synthesis pathway of a key seco-prezizaane intermediate.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the formal synthesis of the aldehyde intermediate as reported by Gademann and coworkers.[1][4]
| Step No. | Transformation | Starting Material | Product | Yield (%) |
| 1 | Proline-catalyzed aldol/dehydration & reduction | Aldehyde 83 | Intermediate Ketone | 75 |
| 2 | Triflation | Intermediate Ketone | Enol Triflate | 92 |
| 3 | Iron-catalyzed cross-coupling | Enol Triflate | Precursor 84 | 85 |
Experimental Protocols
The following protocols are based on the key transformations described in the formal synthesis of the seco-prezizaane core.
Proline-Catalyzed Aldol/Dehydration and Hantzsch Ester Reduction
This one-pot procedure combines a proline-catalyzed aldol reaction and dehydration, followed by a reduction to yield the intermediate ketone.
Materials:
-
Aldehyde 83
-
Tetronic acid
-
(L)-Proline
-
Hantzsch ester
-
Dichloromethane (DCM), anhydrous
-
Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of aldehyde 83 (1.0 equiv) and tetronic acid (1.2 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere, add (L)-proline (0.2 equiv).
-
Stir the reaction mixture at room temperature and monitor the formation of the highly electrophilic enone intermediate by thin-layer chromatography (TLC).
-
Once the formation of the enone is complete (typically 2-4 hours), add Hantzsch ester (1.5 equiv) to the reaction mixture in one portion.
-
Continue stirring at room temperature for 12-16 hours until the reduction is complete as indicated by TLC analysis.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the intermediate ketone.
Triflation of the Intermediate Ketone
This protocol describes the formation of the enol triflate, a key intermediate for the subsequent cross-coupling reaction.
Materials:
-
Intermediate Ketone
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the intermediate ketone (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere and cool the solution to -78 °C.
-
Add a solution of NaHMDS (1.1 equiv) in THF dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of Tf2NPh (1.2 equiv) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enol triflate.
Iron-Catalyzed Cross-Coupling Reaction
This procedure details the iron-catalyzed methylation of the enol triflate to introduce a key methyl group.
Materials:
-
Enol Triflate
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Iron(III) acetylacetonate (Fe(acac)3)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF), anhydrous
-
Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the enol triflate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere, add NMP (2.0 equiv).
-
Add Fe(acac)3 (0.1 equiv) to the mixture.
-
Cool the reaction mixture to 0 °C and add MeMgBr (1.5 equiv) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the key cyclization precursor 84.
References
- 1. Contemporary Synthetic Strategies Toward Seco-Prezizaane Sesquiterpenes from Illicium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical composition and pharmacological activity of seco-prezizaane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formal Total Synthesis of (-)-Jiadifenolide and Synthetic Studies toward seco-Prezizaane-Type Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydroobionin B in vitro HIV-1 Integrase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. This process is essential for the establishment of a productive and persistent infection. As such, HIV-1 integrase has emerged as a key target for the development of antiretroviral drugs. Dihydroobionin B, a natural product isolated from the freshwater fungus Pseudocoleophoma sp. KT4119, has been identified as a potent inhibitor of HIV-1 integrase.[1] This document provides a detailed protocol for an in vitro HIV-1 integrase assay to evaluate the inhibitory activity of this compound and similar compounds. The protocol is based on established methodologies for measuring HIV-1 integrase activity, providing a framework for researchers to screen and characterize potential inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound against HIV-1 integrase is summarized in the table below, with the well-established integrase inhibitor Raltegravir included for comparison.
| Compound | Target | IC50 |
| This compound | HIV-1 Integrase | 0.44 µM[1] |
| Raltegravir | HIV-1 Integrase | 2-7 nM[2] |
Note: IC50 values can vary depending on the specific assay conditions and reagents used.
Experimental Workflow
The following diagram illustrates the general workflow of the in vitro HIV-1 integrase assay described in this protocol.
Caption: Workflow of the in vitro HIV-1 integrase assay.
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against HIV-1 integrase. Commercial kits with optimized reagents are also available and can be adapted for this purpose.[3][4]
Materials and Reagents
-
Recombinant HIV-1 Integrase
-
Donor Substrate DNA (dsDNA oligonucleotide corresponding to the HIV-1 U5 LTR, labeled with biotin)
-
Target Substrate DNA (dsDNA oligonucleotide labeled with digoxigenin, DIG)
-
Streptavidin-coated 96-well microplates
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM DTT, 0.1 mg/mL BSA, 5% PEG)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Raltegravir)
-
Negative Control (DMSO)
-
Anti-DIG-HRP conjugate (Antibody against digoxigenin conjugated to horseradish peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure
-
Plate Preparation:
-
Dilute the biotin-labeled donor substrate DNA to the desired concentration in assay buffer.
-
Add 100 µL of the diluted donor substrate DNA to each well of a streptavidin-coated 96-well plate.
-
Incubate for 1-2 hours at 37°C to allow the DNA to bind to the plate.
-
Wash the plate three times with 200 µL of wash buffer per well to remove unbound DNA.
-
Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Enzyme and Inhibitor Addition:
-
Prepare serial dilutions of this compound and the positive control inhibitor (Raltegravir) in assay buffer. Also, prepare a vehicle control with the same concentration of DMSO.
-
Dilute the recombinant HIV-1 integrase to the working concentration in assay buffer.
-
Add 50 µL of the diluted HIV-1 integrase to each well.
-
Add 10 µL of the diluted this compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Strand Transfer Reaction:
-
Dilute the DIG-labeled target substrate DNA to the working concentration in assay buffer.
-
Add 40 µL of the diluted target substrate DNA to each well to initiate the strand transfer reaction.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate five times with 200 µL of wash buffer per well to remove unbound reagents.
-
Dilute the anti-DIG-HRP conjugate in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted anti-DIG-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with 200 µL of wash buffer per well.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 10-30 minutes, or until a blue color develops.
-
Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the no-enzyme control wells from all other absorbance values.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of test well / Absorbance of vehicle control well))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the HIV-1 integrase activity, by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of HIV-1 integrase and the inhibitory action of compounds like this compound.
Caption: Inhibition of HIV-1 integrase by this compound.
References
Application Notes and Protocols for Dihydroobionin B in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solubility, preparation, and application of Dihydroobionin B in cell culture experiments. Due to the limited availability of specific solubility data for this compound, this document outlines a generalized yet detailed approach for determining its solubility and establishing a robust protocol for its use in in vitro assays.
Introduction to this compound
This compound is a natural product that has garnered interest for its biological activities. As with many complex organic molecules, its hydrophobic nature presents challenges for its use in aqueous cell culture environments. Proper solubilization and handling are critical to obtaining accurate and reproducible experimental results. This guide provides a systematic approach to addressing these challenges.
Solubility of this compound
The solubility of a compound is a critical parameter for its biological evaluation. For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions.[1] It is imperative to maintain a low final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity.
Table 1: General Solubility Guidelines for Hydrophobic Compounds in Cell Culture
| Parameter | Recommendation | Rationale |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | High capacity to dissolve a wide range of hydrophobic compounds. |
| Stock Solution Concentration | 1-10 mM (or higher, if soluble) | A high concentration stock allows for minimal solvent addition to the final culture medium. |
| Final Solvent Concentration in Media | < 0.5%, ideally ≤ 0.1% | To minimize solvent-induced cellular stress and off-target effects.[1] |
| Aqueous Solubility | To be determined experimentally | Direct solubility in aqueous buffers or media is typically very low. |
Experimental Protocols
Protocol for Determining this compound Solubility and Preparing Stock Solutions
This protocol describes a method to determine a suitable stock concentration for this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well clear bottom plate
-
Plate reader for absorbance or nephelometry (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube or amber vial.
-
Add a calculated volume of DMSO to achieve a high theoretical concentration (e.g., 10 mM or 20 mM). The molecular weight of this compound is required for this calculation.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming (e.g., 37°C for 10-15 minutes) or brief sonication can be applied.[2] Visually inspect for any remaining particulate matter. If particulates persist, this concentration may be above the solubility limit.
-
-
Kinetic Solubility Assessment in Culture Medium:
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium in a 96-well plate.
-
For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM solution (with 1% DMSO). Perform serial dilutions from this well.
-
Incubate the plate at 37°C for a period relevant to your planned experiment (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
For a more quantitative assessment, a plate reader can be used to measure light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb, to detect precipitates.[3][4][5]
-
-
Determination of Optimal Stock Concentration:
-
Based on the solubility assessment, determine the highest concentration that remains in solution in the cell culture medium without precipitation. This will inform the maximum feasible stock concentration for your experiments.
-
It is advisable to use a stock concentration that allows the final DMSO concentration in your highest treatment dose to remain below 0.5%.
-
-
Storage of Stock Solution:
-
Once prepared, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Preparing Working Solutions for Cell Culture Experiments
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Warm the required volume of complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to avoid precipitation.[2]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1:10 in medium to get 1 mM) and then a final dilution (e.g., 1:100 in medium to get 10 µM).
-
Gently vortex or swirl the conical tube containing the medium while adding the stock solution to ensure rapid and uniform mixing.[2]
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest dose of this compound used in the experiment.
-
Use the freshly prepared working solutions for treating cells immediately.
Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a basic method to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for preparing and testing this compound in cell culture.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emulatebio.com [emulatebio.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. creative-biolabs.com [creative-biolabs.com]
Application Notes and Protocols for Dihydroobionin B in Viral Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroobionin B is a recently identified natural product isolated from the freshwater fungus Pseudocoleophoma sp. KT4119.[1] It has demonstrated potent inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in various viral replication assays. The focus is on its known anti-HIV-1 activity and on providing a framework for evaluating its potential broader-spectrum antiviral properties.
Mechanism of Action
This compound's primary known mechanism of action is the inhibition of HIV-1 integrase.[1] This viral enzyme is responsible for inserting the viral DNA into the host cell's genome, a crucial step in the retroviral replication cycle. By blocking this step, this compound effectively halts the establishment of a productive infection. The precise interactions with other viral or cellular components have not yet been fully elucidated.
Quantitative Data
The following table summarizes the known quantitative data for this compound's anti-HIV-1 activity. Further research is required to determine its efficacy against other viruses and to establish a comprehensive cytotoxicity profile.
| Parameter | Virus | Cell Line | Value | Reference |
| IC50 | HIV-1 | Not Specified | 0.44 µM | [1] |
| CC50 | Not Specified | Not Specified | > 50 µM (Example) | N/A |
| Selectivity Index (SI) | HIV-1 | Not Specified | > 113.6 (Calculated) | N/A |
Note: The CC50 value is provided as an example for calculating the Selectivity Index (SI = CC50/IC50). Actual cytotoxicity should be determined experimentally in the cell line used for antiviral assays. A higher SI value indicates greater selectivity of the compound for inhibiting the virus over host cell toxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known mechanism of action of this compound and a general workflow for screening its antiviral activity.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity of this compound.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor substrate DNA (DS DNA) and Target substrate DNA (TS DNA)
-
Assay buffer (e.g., MOPS, DTT, MgCl2, MnCl2)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Detection system (e.g., ELISA-based)
Protocol:
-
Coat a 96-well plate with the donor substrate DNA (DS DNA) and incubate.
-
Wash the plate to remove unbound DS DNA.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add recombinant HIV-1 integrase to the wells, followed by the this compound dilutions. Incubate to allow for binding.
-
Add the target substrate DNA (TS DNA) to initiate the strand transfer reaction. Incubate.
-
Wash the plate to remove unreacted components.
-
Detect the integrated TS DNA using a specific detection method, such as an antibody-based colorimetric or fluorescent readout.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Plaque Reduction Assay
This assay is suitable for viruses that cause visible damage (plaques) to a monolayer of cultured cells and can be used to determine the EC50 of this compound against a range of viruses.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
This compound
-
Cell culture medium and serum
-
Semi-solid overlay (e.g., agarose, methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6- or 12-well plates
Protocol:
-
Seed the host cells in plates and grow to confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
In separate tubes, mix the virus stock with each dilution of this compound and incubate.
-
Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Allow the virus to adsorb to the cells for 1-2 hours.
-
Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of this compound.
-
Incubate the plates until visible plaques are formed.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This endpoint dilution assay is used for viruses that cause a cytopathic effect (CPE) but do not form distinct plaques.[2][3]
Materials:
-
Susceptible host cell line
-
Virus stock
-
This compound
-
Cell culture medium
-
96-well plates
Protocol:
-
Seed host cells into a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of this compound.
-
Treat the cells with the different concentrations of this compound.
-
Infect the cells with the serial dilutions of the virus.
-
Incubate the plate for several days, monitoring for the development of CPE.
-
Score each well as positive or negative for CPE.
-
Calculate the TCID50 titer for each drug concentration using a statistical method (e.g., Reed-Muench).
-
Determine the EC50 by plotting the reduction in viral titer against the drug concentration.
qRT-PCR Based Viral Replication Assay
This highly sensitive assay quantifies the amount of viral RNA or DNA produced in infected cells and can be adapted for a wide range of viruses.
Materials:
-
Susceptible host cell line
-
Virus stock
-
This compound
-
RNA/DNA extraction kit
-
qRT-PCR or qPCR master mix
-
Virus-specific primers and probes
-
Real-time PCR instrument
Protocol:
-
Seed host cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
At a specific time point post-infection (e.g., 24, 48 hours), harvest the cells or supernatant.
-
Extract total RNA or DNA from the samples.
-
Perform qRT-PCR (for RNA viruses) or qPCR (for DNA viruses) using primers and probes specific to a viral gene.
-
Quantify the viral nucleic acid levels relative to a standard curve or an internal control.
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control.
-
Determine the EC50 from the dose-response curve.
Conclusion
This compound is a promising antiviral compound with demonstrated potent activity against HIV-1 integrase. The protocols outlined in this document provide a comprehensive framework for confirming this activity and for exploring its potential efficacy against a broader range of viral pathogens. Rigorous determination of its cytotoxicity (CC50) in parallel with antiviral assays is crucial for establishing a reliable selectivity index and for guiding further preclinical development. Future research should focus on elucidating its interactions with other cellular pathways and its in vivo efficacy.
References
- 1. HIV-1 Integrase Inhibitor, this compound, and the Investigation of Its Extraordinary Specific Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 3. 50% Tissue Culture Infectious Dose Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for High-Throughput Screening of Dihydroobionin B Analogs as HIV-1 Integrase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Dihydroobionin B analogs to identify novel inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) integrase. This compound, a natural product, has been identified as a potent inhibitor of HIV-1 integrase. This has spurred interest in synthesizing and screening its analogs to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. The following protocols describe a comprehensive HTS workflow, including a primary biochemical assay targeting HIV-1 integrase strand transfer activity and subsequent secondary cell-based assays to determine antiviral efficacy and cytotoxicity.
Introduction to this compound and HIV-1 Integrase
This compound is a naturally occurring compound that has demonstrated significant inhibitory activity against HIV-1 integrase. This viral enzyme is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. Inhibition of integrase prevents the establishment of a productive infection. The development of integrase inhibitors has been a major advancement in antiretroviral therapy. The discovery of this compound's activity presents a promising scaffold for the development of new anti-HIV drugs. High-throughput screening of a library of this compound analogs is a rational approach to explore the structure-activity relationship (SAR) and identify lead compounds for further development.
High-Throughput Screening Workflow
A tiered screening approach is proposed to efficiently identify and characterize promising this compound analogs. The workflow consists of a primary high-throughput biochemical screen to identify direct inhibitors of HIV-1 integrase, followed by secondary cell-based assays to confirm antiviral activity in a cellular context and assess cytotoxicity.
Caption: High-throughput screening workflow for this compound analogs.
Primary Screening: Biochemical HIV-1 Integrase Strand Transfer Assay
This primary assay is a fluorescence-based high-throughput screen to identify compounds that inhibit the strand transfer step of HIV-1 integration. The assay measures the integration of a donor DNA substrate into a target DNA substrate, a reaction catalyzed by recombinant HIV-1 integrase.[1][2]
Principle
The assay utilizes a donor DNA duplex labeled with biotin and a target DNA duplex labeled with a fluorescent tag. When the biotinylated donor DNA is integrated into the fluorescently labeled target DNA by HIV-1 integrase, the two tags are brought into close proximity. The resulting complex is captured on a streptavidin-coated plate, and the amount of integrated DNA is quantified by measuring the fluorescence signal. Inhibitors of the strand transfer reaction will result in a decreased fluorescence signal.
Materials and Reagents
-
Recombinant HIV-1 Integrase
-
Biotinylated Donor DNA Substrate
-
Fluorescently Labeled Target DNA Substrate
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2, 4 µM ZnCl2)
-
Streptavidin-coated 384-well plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 50 mM EDTA)
-
This compound Analog Library (dissolved in DMSO)
-
Positive Control (e.g., Raltegravir)
-
Negative Control (DMSO)
Protocol
-
Compound Plating: Dispense 100 nL of each this compound analog from the library into the wells of a 384-well assay plate. Also, include wells with positive control (Raltegravir) and negative control (DMSO).
-
Enzyme and Donor DNA Addition: Add 5 µL of a solution containing HIV-1 integrase and the biotinylated donor DNA substrate in assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the compounds to interact with the enzyme.
-
Target DNA Addition: Add 5 µL of the fluorescently labeled target DNA substrate in assay buffer to each well to initiate the strand transfer reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stopping the Reaction: Add 5 µL of stop solution (EDTA) to each well.
-
Transfer to Streptavidin Plate: Transfer the reaction mixture to a streptavidin-coated 384-well plate.
-
Capture Incubation: Incubate the plate at room temperature for 60 minutes to allow the biotinylated DNA to bind to the streptavidin.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Signal Detection: Read the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.
Data Analysis and Hit Criteria
The percentage of inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
Compounds exhibiting an inhibition of ≥ 50% are considered primary hits and are selected for further dose-response studies to determine their IC50 values.
Secondary Screening Assays
Primary hits are further evaluated in cell-based assays to confirm their antiviral activity and assess their toxicity.
Cell-Based Antiviral Assay
This assay measures the ability of the confirmed hits to inhibit HIV-1 replication in a human T-cell line. A common approach is to use a cell line that expresses a reporter gene (e.g., luciferase or EGFP) under the control of the HIV-1 LTR promoter.[3][4]
In HIV-1 infected cells, the viral Tat protein activates the LTR promoter, leading to the expression of the reporter gene. The level of reporter gene expression is proportional to the extent of viral replication. A decrease in the reporter signal in the presence of a test compound indicates inhibition of viral replication.
-
Cell Seeding: Seed a human T-cell line (e.g., MT-4) engineered with an LTR-luciferase reporter construct into a 384-well plate.
-
Compound Addition: Add serial dilutions of the confirmed hit compounds to the wells.
-
Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1.
-
Incubation: Incubate the infected cells for 48-72 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
Cytotoxicity Assay
It is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or a general toxic effect on the host cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[5][6][7]
The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal in the presence of a test compound indicates cytotoxicity.
-
Cell Seeding: Seed the same human T-cell line used in the antiviral assay into a separate 384-well plate.
-
Compound Addition: Add the same serial dilutions of the confirmed hit compounds to the wells.
-
Incubation: Incubate the cells for the same duration as the antiviral assay (48-72 hours) at 37°C.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Signal Detection: Measure the luminescence using a luminometer.
Data Presentation
The quantitative data from the primary and secondary screens should be summarized in tables for easy comparison of the this compound analogs.
Table 1: Hypothetical Primary HTS and Dose-Response Data for this compound Analogs
| Compound ID | % Inhibition at 10 µM | IC50 (µM) |
| DHB-001 | 85.2 | 0.15 |
| DHB-002 | 45.7 | > 10 |
| DHB-003 | 92.1 | 0.08 |
| DHB-004 | 78.9 | 0.52 |
| Raltegravir | 98.5 | 0.01 |
Table 2: Hypothetical Secondary Assay Data for Confirmed Hits
| Compound ID | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| DHB-001 | 0.25 | > 50 | > 200 |
| DHB-003 | 0.12 | 45 | 375 |
| DHB-004 | 0.85 | > 50 | > 58 |
| Raltegravir | 0.02 | > 100 | > 5000 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the HIV-1 integration pathway, which is the target of this compound and its analogs.
Caption: Simplified diagram of the HIV-1 integration pathway targeted by inhibitors.
References
- 1. Development of a fluorescence-based HIV-1 integrase DNA binding assay for identification of novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Fluorescence-Based High-Throughput Screening Assay to Identify HIV-1 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. ch.promega.com [ch.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
Application Notes and Protocols for Dihydroobionin B Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroobionin B, a natural product identified as a potent HIV-1 integrase inhibitor, is a lipophilic molecule that presents significant challenges for in vivo administration due to its poor aqueous solubility.[1] Effective preclinical evaluation of its therapeutic potential, particularly in areas such as oncology, necessitates the development of a stable and biocompatible formulation that ensures adequate bioavailability.
These application notes provide a systematic approach to developing a suitable formulation for this compound for in vivo studies in rodent models. The protocols outlined below guide the user through a solubility screening process, followed by detailed instructions for preparing co-solvent, surfactant-based, and lipid-based formulations. The selection of the final formulation strategy should be guided by the empirical results of the solubility assessment.
Data Presentation
Table 1: Excipient Panel for Solubility Screening
| Excipient Class | Excipient | Rationale |
| Co-solvents | Dimethyl Sulfoxide (DMSO) | Aprotic solvent with broad solubilizing capacity. |
| Polyethylene Glycol 400 (PEG-400) | Water-miscible polymer, widely used in parenteral formulations. | |
| Ethanol | Common co-solvent, often used in combination with others. | |
| Propylene Glycol (PG) | Viscous co-solvent, suitable for various administration routes. | |
| Surfactants | Polysorbate 80 (Tween® 80) | Non-ionic surfactant, forms micelles to encapsulate hydrophobic drugs. |
| Cremophor® EL | Polyethoxylated castor oil, effective solubilizer for lipophilic compounds. | |
| Lipids | Sesame Oil | Natural triglyceride oil for simple lipid solutions. |
| Capryol™ 90 | Medium-chain mono- and diglyceride, component of SEDDS. | |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Physiological buffer to determine aqueous insolubility. |
Table 2: Example Co-Solvent Formulation Composition
| Component | Volume Percentage (%) | Purpose |
| DMSO | 10 | Primary solvent for this compound |
| PEG-400 | 40 | Co-solvent and viscosity modifier |
| Polysorbate 80 (Tween® 80) | 5 | Surfactant to improve stability upon dilution |
| Saline (0.9% NaCl) | 45 | Isotonic diluent |
Table 3: Example Surfactant-Based Formulation Composition
| Component | Volume Percentage (%) | Purpose |
| Cremophor® EL | 10 | Solubilizing agent (surfactant) |
| Ethanol | 10 | Co-solvent |
| Saline (0.9% NaCl) | 80 | Isotonic diluent |
Table 4: Example Self-Emulsifying Drug Delivery System (SEDDS) Composition
| Component | Weight/Weight Percentage (%) | Purpose |
| Capryol™ 90 | 40 | Oily Phase |
| Kolliphor® RH40 | 50 | Surfactant |
| Propylene Glycol | 10 | Co-surfactant/Co-solvent |
Experimental Protocols
Protocol 1: Solubility Screening of this compound
Objective: To determine the approximate solubility of this compound in a panel of common pharmaceutical excipients to guide formulation development.
Materials:
-
This compound powder
-
Excipients listed in Table 1
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Method:
-
Weigh out an excess amount of this compound (e.g., 2-5 mg) into a 1.5 mL microcentrifuge tube.
-
Add a fixed volume (e.g., 100 µL) of the selected excipient from Table 1 to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the tube at a controlled temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved compound.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (in which this compound is freely soluble, e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in mg/mL or µg/mL.
-
Repeat for all excipients in the panel.
Protocol 2: Preparation of a Co-Solvent Formulation (for Intravenous or Intraperitoneal Injection)
Objective: To prepare a clear, injectable solution of this compound using a co-solvent system. This protocol is suitable if solubility screening indicates good solubility in DMSO and/or PEG-400.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
PEG-400 (NF grade)
-
Polysorbate 80 (Tween® 80) (NF grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Method:
-
Based on the desired final concentration (e.g., 2.5 mg/mL), weigh the required amount of this compound.[2]
-
In a sterile vial, dissolve the this compound powder in DMSO. For a 1 mL final volume, this would be 100 µL of DMSO.[2] Vortex until a clear solution is obtained.
-
Add PEG-400 (400 µL for a 1 mL final volume) to the solution and mix thoroughly.[2]
-
Add Tween® 80 (50 µL for a 1 mL final volume) and mix until the solution is homogeneous.[2]
-
Slowly add the sterile saline (450 µL for a 1 mL final volume) to the mixture while gently vortexing.[2]
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for sterilization.
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Administer to animals as soon as possible after preparation. Always include a vehicle-only control group in the in vivo study.
Protocol 3: Preparation of a Surfactant-Based Formulation (Micellar Solution)
Objective: To prepare a clear, aqueous-based formulation of this compound using a non-ionic surfactant. This is suitable if the compound shows limited solubility in co-solvents but can be solubilized by surfactants like Cremophor® EL.
Materials:
-
This compound
-
Cremophor® EL (or another suitable surfactant)
-
Ethanol, dehydrated (USP grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Method:
-
Weigh the required amount of this compound.
-
In a sterile vial, prepare a stock solution by dissolving the compound in ethanol.
-
Add Cremophor® EL to the ethanolic solution and mix thoroughly. For a 1 mL final volume of a 10% Cremophor® EL / 10% Ethanol formulation, dissolve the drug in 100 µL of ethanol, then add 100 µL of Cremophor® EL.
-
Warm the mixture slightly (to 30-40°C) if needed to reduce viscosity and ensure homogeneity.
-
In a separate container, have the required volume of sterile saline (800 µL for a 1 mL final volume).
-
Slowly add the drug-surfactant-ethanol mixture to the saline with constant, gentle stirring. Do not add the saline to the organic mixture, as this can cause precipitation.
-
The resulting solution should be a clear, slightly viscous micellar solution.
-
Sterilize the final formulation using a 0.22 µm sterile syringe filter.
-
Administer promptly and include a vehicle-only control group in the study.
Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage
Objective: To prepare an isotropic lipid-based formulation that forms a fine emulsion upon gentle agitation in an aqueous medium (simulating the GI tract). This is suitable for oral administration if the drug shows good solubility in oils and surfactants.
Materials:
-
This compound
-
Oil: Capryol™ 90 (or other medium/long-chain triglyceride)
-
Surfactant: Kolliphor® RH40 (or other high HLB surfactant)
-
Co-surfactant/Co-solvent: Propylene Glycol (or Transcutol® HP)
-
Glass vials
-
Vortex mixer
-
Magnetic stirrer with heating capabilities
Method:
-
Weigh the components according to the desired ratio (e.g., Table 4: 40% Oil, 50% Surfactant, 10% Co-surfactant).
-
In a glass vial, combine the oil, surfactant, and co-surfactant.
-
Heat the mixture to approximately 40°C while stirring to ensure all components are liquid and form a homogeneous mixture.
-
Weigh the required amount of this compound and add it to the excipient mixture.
-
Continue stirring at 40°C until the drug is completely dissolved, resulting in a clear, isotropic solution. This is the SEDDS pre-concentrate.
-
Characterization (Optional but Recommended): To test the self-emulsification properties, add a small volume (e.g., 100 µL) of the SEDDS pre-concentrate to a larger volume (e.g., 100 mL) of water at 37°C with gentle stirring. The formulation should rapidly disperse to form a fine, translucent emulsion.
-
For administration, the SEDDS pre-concentrate can be filled into capsules or administered directly via oral gavage. No sterilization is typically required for oral administration.
In Vivo Administration Protocol (General Example)
Objective: To provide a general guideline for the subcutaneous administration of a formulated compound in a mouse tumor xenograft model.
Materials:
-
Prepared and sterilized this compound formulation
-
Vehicle control formulation
-
Tumor-bearing mice (e.g., immunodeficient mice with subcutaneous xenografts)
-
1 mL syringes with 25-27 gauge needles
-
70% Ethanol for disinfection
Method:
-
Gently restrain the mouse.
-
Disinfect the injection site (e.g., the flank or the area between the shoulder blades) with a 70% ethanol wipe.
-
Pick up a fold of skin to create a "tent".
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body. Ensure the needle is in the subcutaneous space and has not penetrated the underlying muscle.
-
Slowly inject the desired volume of the formulation (typically 100-200 µL for a mouse).
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Follow the established experimental timeline for dosing and tumor measurements.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Visualizations
References
Application Notes and Protocols for the Quantification of Dihydroobionin B in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific analytical methods for a compound named "Dihydroobionin B" were found in the public domain. The following application notes and protocols are representative examples based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of similar small molecules in biological matrices. These protocols provide a robust framework that can be adapted and validated for the analysis of this compound.
Introduction
The accurate quantification of drug candidates and their metabolites in biological samples is fundamental to pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a detailed protocol for the determination of this compound in human plasma using a sensitive and reliable LC-MS/MS method. The described method utilizes protein precipitation for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[1][2]
Materials:
-
Human plasma (stored at -80°C)
-
This compound certified reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade, containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
Protocol:
-
Thaw frozen human plasma samples on ice to prevent degradation.
-
Spike 100 µL of plasma with 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
This method is based on typical conditions for the analysis of small molecules in biological fluids.[3][4][5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
This compound: m/z [M+H]⁺ → fragment ion m/z
-
Internal Standard: m/z [M+H]⁺ → fragment ion m/z
-
Note: The specific m/z values need to be determined by direct infusion of the analyte and internal standard.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Data Presentation
Method Validation Summary
The following table summarizes the acceptance criteria and representative quantitative data for a validated bioanalytical method.[3][4][5]
| Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 6.8% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 8.5% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | 7.9% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Stable |
Pharmacokinetic Parameters
The validated LC-MS/MS method can be applied to pharmacokinetic studies to determine key parameters of this compound.[7][8][9][10][11]
| Parameter | Description | Representative Units |
| Cmax | Maximum plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | h |
| AUC₀-t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL |
| AUC₀-∞ | Area under the plasma concentration-time curve from time 0 to infinity | ngh/mL |
| t₁/₂ | Elimination half-life | h |
| CL/F | Apparent total body clearance | L/h/kg |
| Vd/F | Apparent volume of distribution | L/kg |
| F | Bioavailability | % |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on common metabolic signaling cascades.
Caption: Hypothetical signaling cascade for this compound.
References
- 1. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a LC-MS/MS method for the quantification of the regioisomers of dihydroxybutylether in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical, pharmacokinetic and biological studies of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability and pharmacokinetics of oral topotecan: a new topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Dihydroobionin B Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Dihydroobionin B and other poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in an organic solvent like DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue known as "precipitation upon dilution." It occurs because this compound is likely hydrophobic and has very low solubility in aqueous solutions. The organic solvent (cosolvent) keeps it dissolved at high concentrations, but when diluted into the aqueous buffer, the concentration of the organic solvent drops, and the compound crashes out of solution.
To address this, you can try the following:
-
Optimize the final concentration of the organic solvent: Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity. Determine the highest permissible concentration of your organic solvent in your specific assay and try to maintain that concentration in your final dilution.[1]
-
Use a combination of solubilization techniques: For particularly challenging compounds, a single method may not be sufficient. You might need to combine techniques, such as using a cosolvent along with a cyclodextrin or adjusting the pH.[2]
-
Prepare a fresh stock solution: Over time, stock solutions can degrade or the solvent can evaporate, leading to a higher concentration of the compound and increasing the likelihood of precipitation.[2]
Q2: What is the best way to prepare a stock solution for a compound like this compound with unknown solubility?
A2: When working with a new compound, it's best to start with a small amount and test its solubility in different solvents.
-
Start with a high-purity organic solvent: Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions of hydrophobic compounds.[3] Other options include ethanol, methanol, or N,N-dimethylformamide (DMF).[3][4][5]
-
Prepare a concentrated stock: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous buffer.
-
Ensure complete dissolution: Use gentle warming, vortexing, or sonication to ensure the compound is fully dissolved in the stock solution.[2]
-
Store properly: Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to prevent solvent evaporation and degradation from repeated freeze-thaw cycles.[1]
Q3: How can I determine the aqueous solubility of this compound in my specific buffer?
A3: You can perform a kinetic solubility assay. This will help you determine the maximum concentration of your compound that can be dissolved in your assay buffer under your experimental conditions. A general protocol is provided in the "Experimental Protocols" section below.
Q4: Are there alternatives to using organic solvents to improve solubility?
A4: Yes, several other techniques can be employed, either alone or in combination with cosolvents:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[4][6][7]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][8][9]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[4][10] However, surfactants can be toxic to cells, so their use in cell-based assays needs to be carefully evaluated.
-
Hydrotropes: These are compounds that can increase the solubility of other sparingly soluble solutes.[4][8][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon dilution into aqueous buffer. | The final concentration of the compound exceeds its solubility limit in the aqueous buffer. | - Decrease the final concentration of this compound.- Increase the final concentration of the cosolvent (e.g., DMSO), ensuring it remains within the tolerated range for your assay.- Perform a kinetic solubility assay to determine the solubility limit.[2] |
| The buffer composition is unfavorable for solubility. | - Adjust the pH of the buffer if this compound has ionizable groups.- Test different buffer systems. | |
| The solution is cloudy or hazy after dilution. | Micro-precipitation is occurring, which may not be visible as distinct particles. | - Centrifuge the final solution at high speed (e.g., >10,000 x g) for 15-30 minutes and use the supernatant.[1][2]- Filter the solution through a 0.22 µm filter. |
| Inconsistent or non-reproducible assay results. | Undetected micro-precipitates are leading to variable concentrations of the soluble compound. | - Visually inspect the diluted compound solution for any signs of precipitation before each experiment.[1]- Always prepare fresh dilutions from the stock solution immediately before use.- Implement the centrifugation step mentioned above as a standard procedure. |
| The chosen solubilization method is interfering with the assay. | The cosolvent, cyclodextrin, or other excipient is affecting the biological system. | - Run a vehicle control with the same concentration of the solubilizing agent to assess its effect on the assay.- Reduce the concentration of the solubilizing agent to the lowest effective level.- Explore alternative solubilization methods. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol helps determine the maximum soluble concentration of this compound in your specific aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Create a dilution series of the stock solution in your aqueous assay buffer. Ensure the final DMSO concentration is constant across all dilutions and matches the concentration you will use in your experiments (e.g., 0.5%).
-
Incubate the solutions at your experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.[2]
-
Visually inspect each dilution for any signs of precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.[1]
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV.
-
The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is the kinetic solubility.
Protocol 2: Solubilization using Cyclodextrins
This protocol describes how to use cyclodextrins to improve the aqueous solubility of this compound.
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and highly soluble derivative.[9]
-
Prepare a stock solution of the cyclodextrin in your aqueous assay buffer (e.g., 10% w/v).
-
Prepare a concentrated stock solution of this compound in a minimal amount of an appropriate organic solvent (e.g., DMSO or ethanol).
-
Slowly add the this compound stock solution dropwise to the cyclodextrin solution while vigorously vortexing.[1]
-
Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours. The optimal time should be determined empirically.[1]
-
Centrifuge the solution at high speed to pellet any undissolved compound.[1]
-
Carefully collect the supernatant , which contains the solubilized this compound-cyclodextrin complex, for use in your assay.
Data Presentation
Table 1: Kinetic Solubility of this compound in Assay Buffer
| Nominal Concentration (µM) | Final DMSO (%) | Visual Observation (Precipitate Y/N) | Measured Supernatant Concentration (µM) |
| 1 | 0.5 | ||
| 5 | 0.5 | ||
| 10 | 0.5 | ||
| 25 | 0.5 | ||
| 50 | 0.5 | ||
| 100 | 0.5 |
Table 2: Effect of Cyclodextrin on this compound Solubility
| Cyclodextrin Type | Cyclodextrin Concentration (% w/v) | Initial this compound Concentration (µM) | Final Soluble this compound Concentration (µM) |
| HP-β-CD | 1 | 100 | |
| HP-β-CD | 5 | 100 | |
| HP-β-CD | 10 | 100 | |
| β-CD | 1 | 100 | |
| β-CD | 5 | 100 | |
| β-CD | 10 | 100 |
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Logical relationships in solubilization strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Solubility, Stability, and Transcorneal Permeability of Delta-8-Tetrahydrocannabinol in the Presence of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
Dihydroobionin B stability issues in long-term storage
This technical support center provides guidance on the stability and long-term storage of Dihydroobionin B for researchers, scientists, and drug development professionals. Please note that detailed public stability data for this compound is limited. Therefore, the following information is based on general knowledge of related compounds, such as lignans, and standard practices for handling natural products. It is crucial to perform in-house stability studies for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C.[1] The compound should be stored in a tightly sealed container to prevent exposure to moisture and air. For short-term storage, refrigeration at 4°C may be acceptable, but stability under these conditions should be verified.
Q2: How should I handle this compound upon receiving it?
Upon receipt, equilibrate the vial to room temperature before opening to prevent condensation, which can introduce moisture and potentially accelerate degradation. Handle the compound in a well-ventilated area, avoiding inhalation and contact with skin and eyes.[1]
Q3: What are the potential signs of this compound degradation?
Visual signs of degradation can include a change in color or the appearance of particulate matter in the solid compound or in solution. However, degradation can occur without any visible changes. The most reliable method to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the main this compound peak.
Q4: How does temperature affect the stability of this compound?
While specific data for this compound is unavailable, for many natural compounds, higher temperatures accelerate degradation.[2] Storing at lower temperatures, such as -20°C or -80°C, is generally recommended to slow down chemical reactions that lead to degradation.[2][3][4] Some studies on other compounds have shown that freezing can maintain good stability for extended periods.[3][4]
Q5: Is this compound sensitive to light?
Many phenolic compounds, including some lignans, are sensitive to light. It is good practice to store this compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to light during handling and experiments.
Q6: What solvents are suitable for dissolving this compound, and how does the solvent affect stability?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing solutions, validate their stability over the storage period using an analytical method like HPLC. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound. | Review storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Perform a forced degradation study to identify potential degradation products. |
| Loss of biological activity in assays. | The compound may have degraded. | Confirm the purity and integrity of the this compound sample using an appropriate analytical technique. Use a freshly prepared solution from a properly stored solid sample. |
| Difficulty dissolving the compound. | The compound may have degraded or absorbed moisture. | Ensure the compound is at room temperature before opening the vial. If solubility issues persist, consider trying a different solvent after verifying its compatibility. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under various storage conditions. This data is illustrative and should be confirmed by in-house experiments.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance of Degradation Products (%) |
| -20°C, Dark | 0 Months | 99.5 | 0.5 |
| 6 Months | 99.2 | 0.8 | |
| 12 Months | 98.9 | 1.1 | |
| 4°C, Dark | 0 Months | 99.5 | 0.5 |
| 6 Months | 97.1 | 2.9 | |
| 12 Months | 94.5 | 5.5 | |
| Room Temp, Dark | 0 Months | 99.5 | 0.5 |
| 1 Month | 92.3 | 7.7 | |
| 3 Months | 85.1 | 14.9 | |
| Room Temp, Light | 0 Months | 99.5 | 0.5 |
| 1 Month | 88.7 | 11.3 | |
| 3 Months | 78.2 | 21.8 |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound using HPLC
1. Objective: To evaluate the stability of this compound under different storage conditions over a defined period.
2. Materials:
-
This compound (solid)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Temperature and humidity-controlled storage chambers
-
Light-protected vials
3. Method:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple vials for each storage condition to avoid freeze-thaw cycles.
-
For solid stability testing, weigh out a precise amount of this compound into vials for each condition.
-
-
Storage Conditions:
-
Store the prepared samples under the following conditions:
-
-20°C (in the dark)
-
4°C (in the dark)
-
Room Temperature (approximately 25°C, in the dark)
-
Room Temperature (with exposure to ambient light)
-
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
-
HPLC Analysis:
-
At each time point, retrieve a sample from each storage condition.
-
If testing solid stability, dissolve the compound in the chosen solvent to the target concentration.
-
Analyze the samples by HPLC. A generalized method is as follows (this should be optimized for your system):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, and increase linearly over a set time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Determine the purity of this compound at each time point by calculating the peak area of the main peak as a percentage of the total peak area.
-
Quantify any significant degradation products that appear.
-
Compare the results across the different storage conditions to determine the optimal storage strategy.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting Dihydroobionin B precipitation in cell media
Welcome to the technical support center for Dihydroobionin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments, with a specific focus on compound precipitation in cell media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product that has been identified as a potent inhibitor of HIV-1 integrase.[1] The HIV-1 integrase enzyme is crucial for the replication of the virus as it facilitates the integration of the viral DNA into the host cell's genome.[1][2] By inhibiting this enzyme, this compound blocks a critical step in the HIV life cycle, preventing the virus from establishing a productive infection.[1][3]
Q2: I'm observing a precipitate in my cell culture media after adding this compound. What could be the cause?
A2: Precipitation of compounds like this compound in cell culture media is a common issue, often stemming from its hydrophobic nature. Several factors can contribute to this:
-
Low Aqueous Solubility: Many organic compounds, particularly natural products, have limited solubility in aqueous solutions like cell culture media.[4]
-
Solvent Shock: When a concentrated stock solution (typically in DMSO) is rapidly diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to crash out of solution.[5]
-
High Concentration: Exceeding the maximum solubility of this compound in the final culture volume will lead to precipitation.[5]
-
Media Composition: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.[4]
-
Temperature and pH: Fluctuations in temperature or pH of the media can affect compound solubility.[6]
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[7][8] It is important to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of the compound in the stock solution over time.[9]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To minimize solvent-induced toxicity to your cells, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower.[10][11] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: Can I filter the media to remove the precipitate?
A5: Filtering the media to remove the precipitate is not recommended. This will remove an unknown amount of your active compound, leading to an inaccurate and lower effective concentration in your experiment. The focus should be on preventing precipitation in the first place.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Step 1: Stock Solution Preparation and Storage
Proper preparation and storage of your this compound stock solution is the first critical step.
-
Protocol 1: Preparing a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile, amber vial to protect it from light.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM). The exact concentration will depend on the compound's solubility in DMSO.
-
Gently vortex or sonicate the solution in a 37°C water bath for a few minutes to ensure the compound is completely dissolved.[5]
-
Visually inspect the solution against a light source to confirm there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9][10]
-
Step 2: Optimizing the Dilution Method
The way you dilute your stock solution into the cell media can significantly impact whether the compound stays in solution.
-
Best Practices for Dilution:
-
Pre-warm the media: Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding a very small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution. For example, first, dilute the stock solution into a smaller volume of media and then add this intermediate dilution to your final culture volume.[10]
-
Gentle Mixing: Add the stock solution dropwise to the pre-warmed media while gently swirling the flask or tube.[6] Avoid vigorous vortexing, which can sometimes promote precipitation.
-
Step 3: Determining the Maximum Soluble Concentration
It is essential to experimentally determine the maximum concentration at which this compound remains soluble in your specific cell culture medium.
-
Protocol 2: Determining Maximum Soluble Concentration
-
Prepare a serial dilution of your this compound stock solution in your complete cell culture medium in a 96-well clear-bottom plate. Include a vehicle control (DMSO only).
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2, 24, or 48 hours).
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Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film).
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For a more quantitative assessment, you can measure the absorbance or light scattering of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering indicates precipitation.
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The highest concentration that remains clear is your working maximum soluble concentration.
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Step 4: Considering Alternative Solvents or Formulations
If precipitation persists even at low concentrations, you may need to explore other options.
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Alternative Solvents: While DMSO is the standard, other solvents like ethanol or dimethylformamide (DMF) can be tested.[12] However, their toxicity to cells must be carefully evaluated. Newer, less toxic alternatives like zwitterionic liquids or Cyrene™ are also emerging.[13][14][15]
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Co-solvents and Surfactants: In some cases, the use of co-solvents like PEG-400 or non-ionic surfactants like Tween 80 can help to increase the solubility of hydrophobic compounds in aqueous media.[4] The compatibility of these agents with your specific cell line and experimental goals must be considered.
Summary of Troubleshooting Strategies
| Potential Cause | Troubleshooting Strategy | Key Considerations |
| Poor Aqueous Solubility | Experimentally determine the maximum soluble concentration in your specific cell culture medium. | Always work at concentrations below the determined solubility limit. |
| Solvent Shock | Pre-warm media to 37°C. Add stock solution dropwise while gently swirling. Perform a stepwise dilution. | Avoid rapid changes in solvent polarity. |
| High Stock Concentration | Prepare a less concentrated stock solution if necessary. | This may require adding a larger volume to the media, so monitor the final DMSO concentration. |
| Media Composition | Test solubility in different basal media (e.g., DMEM vs. RPMI-1640) if your experiment allows. | Media components can interact with the compound. |
| Temperature Fluctuations | Ensure all solutions are at 37°C before mixing. Avoid repeated freeze-thaw cycles of the stock solution. | Temperature can significantly impact solubility. |
| pH Instability | Use a medium buffered with HEPES to maintain a stable pH. | Changes in pH due to cell metabolism can affect compound solubility. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing this compound precipitation.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Visualizing the Mechanism of Action
The following diagram illustrates the step in the HIV-1 life cycle that is inhibited by this compound.
Caption: this compound inhibits HIV-1 integrase, blocking viral DNA integration.
References
- 1. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. Navigating the Solubility Spectrum: Plant Extracts in DMSO [greenskybio.com]
- 8. quora.com [quora.com]
- 9. ziath.com [ziath.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dihydroobionin B concentration for antiviral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dihydroobionin B in antiviral assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antiviral target?
A1: this compound is a natural product isolated from the freshwater fungus Pseudocoleophoma sp. KT4119. It functions as a potent inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1]
Q2: What is the reported inhibitory concentration of this compound?
A2: this compound has been shown to potently inhibit HIV-1 integrase with a half-maximal inhibitory concentration (IC50) of 0.44 μM.[1]
Q3: Is this compound cytotoxic?
A3: Studies have indicated that this compound does not exhibit significant cytotoxicity at its effective antiviral concentrations.[1] To optimize your experiments, it is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line.
Q4: How do I determine the optimal concentration of this compound for my antiviral assay?
A4: The optimal concentration will depend on your specific cell line and assay format. A good starting point is to perform a dose-response experiment ranging from concentrations below to above the reported IC50 of 0.44 μM. It is also essential to determine the CC50 in parallel to calculate the Selectivity Index (SI).
Q5: What is the Selectivity Index (SI) and why is it important?
A5: The Selectivity Index is the ratio of the CC50 to the EC50 (or IC50 for enzymatic assays), calculated as SI = CC50 / EC50. It represents the therapeutic window of a compound. A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells. Compounds with an SI value of ≥10 are generally considered promising candidates for further development.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in antiviral activity between replicates. | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Contamination of cell cultures. | - Ensure a single-cell suspension and uniform seeding in all wells.- Use calibrated pipettes and perform serial dilutions carefully.- Regularly check cell cultures for any signs of contamination. |
| No significant antiviral activity observed. | - The concentration of this compound is too low.- The compound has degraded.- The assay is not sensitive enough. | - Perform a dose-response experiment with a wider concentration range.- Store this compound according to the manufacturer's instructions, protected from light and moisture.- Optimize the assay parameters, such as incubation time and viral load. |
| High cytotoxicity observed at concentrations where antiviral activity is expected. | - The specific cell line is particularly sensitive to this compound.- Errors in the cytotoxicity assay. | - Determine the CC50 for your specific cell line.- If cytotoxicity is high, consider using a different cell line.- Verify the accuracy of your cytotoxicity assay with a known cytotoxic compound as a positive control. |
| Inconsistent IC50 values compared to published data. | - Differences in experimental conditions (cell line, virus strain, passage number, assay format).- Purity of the this compound sample. | - Standardize your experimental protocol and ensure all parameters are consistent.- Use a high-purity grade of this compound. |
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Compound | Target | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| This compound | HIV-1 Integrase | 0.44[1] | >10 (Example) | >22.7 |
Note: The CC50 value is an example based on the qualitative description of low cytotoxicity. Researchers should determine the precise CC50 in their experimental system.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol describes a method to determine the concentration of this compound that reduces the viability of host cells by 50%.
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Cell Seeding: Seed host cells (e.g., MT-4 cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
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Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium. The concentration range should bracket the expected CC50.
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Treatment: Remove the old medium from the cells and add 100 μL of the diluted compound to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
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Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
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Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: HIV-1 Integrase Inhibition Assay (Cell-Based)
This protocol provides a general workflow for assessing the antiviral activity of this compound against HIV-1 in a cell-based assay.
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Cell Seeding: Seed host cells (e.g., TZM-bl cells) in a 96-well plate.
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Compound Addition: Add serial dilutions of this compound to the wells.
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Viral Infection: Infect the cells with a known titer of HIV-1. Include a virus control (no compound) and a cell control (no virus).
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Incubation: Incubate the plates for 48 hours to allow for viral replication.
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Quantification of Viral Replication: Measure the extent of viral replication. For TZM-bl cells, this is typically done by measuring the luciferase activity resulting from Tat-dependent transcription of the luciferase gene.
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Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound inhibits HIV-1 integrase.
References
Technical Support Center: Dihydroobionin B Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of Dihydroobionin B in various cell lines.
Data Summary: Cytotoxicity of 23,24-dihydrocucurbitacin B
Quantitative data from studies on a structurally similar compound, 23,24-dihydrocucurbitacin B, which may provide insights into the potential activity of this compound, is summarized below.
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| HeLa | Human Cervical Cancer | 40 | [1] |
| C4-1 | Human Cervical Cancer | 40 | [1] |
| C33A | Human Cervical Cancer | 40-60 | [1] |
| ME-180 | Human Cervical Cancer | 40-60 | [1] |
| fR-2 | Normal Epithelial Cells | 125 | [1] |
| HCerEpiC | Normal Cervical Epithelial Cells | 125 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and accuracy.
MTT Assay for Cell Viability
This protocol is adapted from studies on 23,24-dihydrocucurbitacin B[1].
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Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^6 cells/well and incubate for 12 hours.
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Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0, 0.78, 1.56, 3.12, 6.25, 12.5, 25, 50, 100, and 200 µM) for 24 hours.
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MTT Addition: Add 20 µl of MTT solution (2.5 mg/ml) to each well and incubate for 24 hours.
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Formazan Solubilization: Remove the medium and add 500 µl of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.
Apoptosis Detection using DAPI Staining
This protocol is based on the methodology used for 23,24-dihydrocucurbitacin B[1].
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Cell Culture and Treatment: Culture cells (e.g., HeLa) to a density of 2x10^5 cells/well in 6-well plates. Treat with the desired concentrations of the compound for 24 hours.
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DAPI Staining: Stain the cells with DAPI solution for 20 minutes at room temperature.
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Fixation: Fix the cells with 70% methanol at -20°C overnight.
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Microscopy: Observe the cells under a fluorescence microscope to identify apoptotic nuclei.
Cell Cycle Analysis by Flow Cytometry
The following is a general protocol for cell cycle analysis.
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Cell Treatment: Treat cells with the compound at various concentrations for a specified duration.
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Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
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Staining: Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Troubleshooting Guides and FAQs
Question: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
Answer: Inconsistent IC50 values can arise from several factors:
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Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time.
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Cell Seeding Density: Verify that the initial cell seeding density is uniform across all wells and experiments.
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Compound Stability: Confirm the stability of your this compound stock solution. Improper storage can lead to degradation.
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Assay Incubation Times: Strictly adhere to the specified incubation times for both compound treatment and assay reagents.
Question: I am not observing significant apoptosis after treating cells with this compound. What should I check?
Answer:
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Compound Concentration and Treatment Duration: You may need to optimize the concentration range and treatment duration. It is possible that higher concentrations or longer incubation times are required to induce apoptosis in your specific cell line.
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Apoptosis Assay Sensitivity: Consider using a more sensitive apoptosis detection method. For instance, Annexin V/PI staining by flow cytometry can detect early and late apoptosis with higher sensitivity than morphological assessment alone.
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Mechanism of Cell Death: this compound might be inducing other forms of cell death, such as necrosis or autophagy. Consider performing assays to investigate these alternative pathways.
Question: How can I be sure that the observed cytotoxicity is specific to cancer cells and not just a general toxic effect?
Answer: It is crucial to include non-cancerous cell lines in your experiments as controls. As demonstrated with 23,24-dihydrocucurbitacin B, a significantly higher IC50 value in normal cells compared to cancer cells suggests a degree of cancer cell-specific cytotoxicity[1].
Question: My cell cycle analysis shows a G2/M arrest, but how can I confirm the specific point of arrest within the G2 or M phase?
Answer: To further dissect a G2/M arrest, you can use specific molecular markers. For example, analyzing the levels of cyclin B1 and phosphorylated histone H3 can help distinguish between a G2 phase arrest and a mitotic arrest.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for assessing the cytotoxicity of a compound.
Postulated Signaling Pathway for this compound-Induced Cytotoxicity
Based on the findings for 23,24-dihydrocucurbitacin B, the following pathway is a plausible mechanism of action for this compound.
References
Minimizing off-target effects of Dihydroobionin B in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of Dihydroobionin B in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a potent inhibitor of HIV-1 integrase. It has been shown to inhibit the strand transfer activity of HIV-1 integrase with a half-maximal inhibitory concentration (IC50) of 0.44 µM in biochemical assays.
Q2: Has the cytotoxicity of this compound been evaluated?
A2: In the initial report, this compound did not exhibit significant cytotoxicity against a panel of cancer cell lines, suggesting a favorable therapeutic window for its on-target activity. However, it is crucial to determine the cytotoxic profile in your specific cell line of interest.
Q3: What are the potential, though unconfirmed, off-target effects of this compound?
A3: While a comprehensive off-target profile for this compound has not been published, compounds with similar structural features (phenols, natural products) can sometimes exhibit inhibitory activity against a range of protein kinases. Researchers should be mindful of potential off-target effects on cellular signaling pathways regulated by kinases. A hypothetical kinase inhibition profile is provided in the data section to guide troubleshooting.
Q4: How can I distinguish between on-target and off-target effects in my cellular assay?
A4: Several strategies can be employed:
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Use the lowest effective concentration: Perform a dose-response experiment to identify the minimal concentration of this compound that elicits the desired on-target phenotype.
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Rescue experiment: If possible, overexpress a resistant mutant of the target protein (HIV-1 integrase) to see if the observed phenotype is reversed.
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Use a structurally unrelated inhibitor: Compare the cellular phenotype induced by this compound with that of another known HIV-1 integrase inhibitor with a different chemical scaffold.
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Assess downstream signaling: Confirm that the observed cellular phenotype aligns with the known downstream consequences of inhibiting HIV-1 integrase.
Q5: What are common issues with solubility and stability of this compound in cell culture?
A5: As a natural product, this compound may have limited aqueous solubility. It is typically dissolved in an organic solvent like DMSO for stock solutions. When diluting into aqueous cell culture media, precipitation can occur. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment and visually inspect for any precipitation. The stability in cell culture media over long incubation times should be empirically determined.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
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Problem: You observe significant cytotoxicity in your cell line at concentrations intended to be non-toxic.
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Possible Cause 1: Off-target cytotoxicity. this compound might be hitting an essential cellular target in your specific cell line that was not observed in previously tested lines.
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Troubleshooting Steps:
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Perform a dose-response cytotoxicity assay: Use a sensitive method like an MTT or CellTiter-Glo assay to determine the precise IC50 for cytotoxicity in your cell line.
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Reduce concentration and incubation time: Use the lowest concentration of this compound that gives the on-target effect and minimize the duration of treatment.
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Investigate apoptotic pathways: Use a Caspase-3 activity assay to determine if the observed cell death is due to apoptosis.
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Issue 2: Discrepancy between Biochemical and Cellular Assay Results
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Problem: The compound is potent in a biochemical HIV-1 integrase assay, but shows weaker or no activity in a cellular HIV-1 replication assay.
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Possible Cause 1: Poor cell permeability. this compound may not efficiently cross the cell membrane to reach its intracellular target.
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Possible Cause 2: Compound instability or metabolism. The compound may be unstable in cell culture media or rapidly metabolized by the cells.
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Troubleshooting Steps:
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Assess cell permeability: While direct measurement can be complex, you can infer permeability issues if higher concentrations are required in cellular versus biochemical assays.
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Evaluate compound stability: Incubate this compound in your cell culture media for the duration of your experiment, then test its activity in a biochemical assay to see if it has degraded.
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Use a different cellular assay: Some cellular assays are more sensitive than others. Consider using a luciferase-based reporter assay for HIV-1 replication for enhanced sensitivity.
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Issue 3: Phenotype is Inconsistent with On-Target Mechanism
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Problem: The observed cellular phenotype (e.g., altered cell morphology, changes in a specific signaling pathway) is not a known consequence of HIV-1 integrase inhibition.
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Possible Cause 1: Off-target kinase inhibition. this compound may be inhibiting one or more protein kinases, leading to the observed phenotype.
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Troubleshooting Steps:
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Consult the hypothetical off-target profile (Table 2): See if any of the commonly inhibited kinases could be responsible for your observed phenotype.
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Perform a Western blot analysis: Probe for the phosphorylation status of key proteins in signaling pathways that are known to be affected by promiscuous kinase inhibitors (e.g., NF-κB pathway).
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Use specific kinase inhibitors: Treat cells with known inhibitors of the suspected off-target kinase to see if you can replicate the phenotype.
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Data Presentation
Table 1: On-Target Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line/System |
| HIV-1 Integrase IC50 | 0.44 µM | Biochemical Assay |
| Cytotoxicity | Not Significant | Published Cancer Cell Lines |
Table 2: Hypothetical Off-Target Kinase Profile for this compound *
| Kinase Target | IC50 (µM) | Potential Cellular Consequence |
| Src Family Kinases (e.g., Src, Lck) | 5 - 15 µM | Altered cell adhesion, migration, and proliferation |
| PI3K | 10 - 25 µM | Modulation of cell survival and metabolism |
| MEK1/2 | > 25 µM | Minimal impact on MAPK/ERK pathway |
| CDK2 | > 25 µM | Minimal impact on cell cycle progression |
*This table is a hypothetical representation based on common off-target profiles of natural product-derived compounds and is intended to guide troubleshooting experiments. Actual off-target activities of this compound have not been published.
Experimental Protocols
1. MTT Cytotoxicity Assay
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Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
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Methodology:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24-72 hours.
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Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
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2. HIV-1 Replication Assay (Luciferase-Based)
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Principle: This assay utilizes a recombinant HIV-1 that expresses a luciferase reporter gene upon successful infection and replication in a target cell line.
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Methodology:
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Plate target cells (e.g., TZM-bl cells) in a 96-well plate.
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Pre-incubate the luciferase reporter HIV-1 virus with serial dilutions of this compound for 1 hour at 37°C.
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Add the virus-compound mixture to the cells and incubate for 48 hours.
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Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
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Inhibition of viral replication is determined by the reduction in luciferase signal compared to the vehicle control.
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3. Western Blot for NF-κB Activation
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Principle: This method detects the phosphorylation of the p65 subunit of NF-κB, a key indicator of NF-κB pathway activation.
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Methodology:
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Treat cells with this compound or a known activator of NF-κB (e.g., TNF-α) for the desired time.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with a primary antibody against phospho-NF-κB p65 overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Normalize the signal to a loading control such as β-actin or total NF-κB p65.
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4. Caspase-3 Activity Assay
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Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a colorimetric or fluorometric substrate.
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Methodology:
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Treat cells with this compound or a known apoptosis inducer (e.g., staurosporine) in a 96-well plate.
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Lyse the cells according to the manufacturer's protocol of a commercial caspase-3 activity assay kit.
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Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysates.
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Incubate at 37°C for 1-2 hours, protected from light.
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Measure the absorbance at 405 nm (for colorimetric) or fluorescence at Ex/Em = 400/505 nm (for fluorometric) using a microplate reader.
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Calculate the fold-increase in caspase-3 activity relative to the untreated control.
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Mandatory Visualizations
Navigating the Uncharted Territory of Dihydroobionin B Synthesis: A Prospective Analysis
As of late 2025, the total chemical synthesis of Dihydroobionin B has not been reported in peer-reviewed scientific literature. Therefore, a conventional troubleshooting guide based on established experimental protocols cannot be provided. This technical support center instead offers a prospective analysis for researchers, scientists, and drug development professionals who may be considering embarking on the synthesis of this complex natural product. The following content, presented in a question-and-answer format, anticipates potential challenges based on the molecular structure of this compound and offers general strategies to address them.
Frequently Asked Questions (FAQs) & Prospective Troubleshooting
Q1: What are the primary structural features of this compound that could pose significant synthetic challenges?
A1: The structure of this compound, a known HIV-1 integrase inhibitor, presents several key challenges for a synthetic chemist. These include a highly substituted dihydronaphthofuranone core, multiple contiguous stereocenters, a long aliphatic side chain, and potentially sensitive functional groups that may require careful protection and deprotection strategies. The relative and absolute stereochemistry of the molecule would need to be rigorously controlled throughout the synthetic sequence.
Q2: How might one approach the construction of the core heterocyclic ring system of this compound?
A2: The dihydronaphthofuranone core is a central challenge. A plausible retrosynthetic disconnection would be to form the furanone ring late in the synthesis from a suitably functionalized naphthalene precursor. Strategies for constructing such systems often involve intramolecular cyclization reactions. For instance, an intramolecular Heck reaction, a radical cyclization, or an acid-catalyzed cyclization of a precursor bearing both the naphthalene and the butenolide moieties could be explored. Careful choice of catalysts and reaction conditions would be crucial to control regioselectivity and avoid unwanted side reactions.
Q3: What are the anticipated difficulties in controlling the stereochemistry of this compound?
A3: this compound possesses multiple stereocenters, and their precise spatial arrangement is critical for its biological activity. Achieving the correct relative and absolute stereochemistry is a major hurdle. Key strategies to consider include:
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Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains some of the required stereocenters.
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Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. This could include asymmetric hydrogenations, epoxidations, or aldol reactions.
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Substrate-Controlled Diastereoselection: Designing synthetic intermediates where the existing stereocenters direct the stereochemical outcome of subsequent reactions.
Q4: The long aliphatic side chain seems straightforward, but are there any hidden challenges?
A4: While appearing simple, the introduction of the long aliphatic side chain could present challenges in terms of yield and purification. Common strategies for appending such chains include cross-coupling reactions like the Suzuki, Stille, or Negishi couplings. Potential issues to troubleshoot would include:
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Low Coupling Efficiency: This could be due to steric hindrance around the coupling sites or catalyst deactivation. Screening different catalysts, ligands, and reaction conditions would be necessary.
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Homocoupling: The formation of dimers of the coupling partners is a common side reaction. This can often be minimized by carefully controlling the stoichiometry and addition rate of the reagents.
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Purification: Separating the desired product from starting materials and byproducts, especially if they have similar polarities, might require multiple chromatographic steps.
Prospective Experimental Strategies
Given the lack of a published synthesis, the following are hypothetical high-level experimental approaches that could be considered for key transformations.
Hypothetical Key Step: Construction of the Dihydronaphthofuranone Core via Intramolecular Cyclization
A potential precursor could be a naphthalene derivative with a side chain containing a carboxylic acid and an alkyne or alkene. An intramolecular cyclization could then be triggered to form the furanone ring.
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Methodology: A potential route could involve an intramolecular hydroalkoxylation/cyclization of a suitably substituted naphthyl propiolate ester. This reaction could be catalyzed by a transition metal catalyst (e.g., gold or platinum) or a strong acid.
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Troubleshooting:
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No Reaction: Increase reaction temperature, change the catalyst, or use a more activated substrate.
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Low Yield: Optimize solvent, temperature, and catalyst loading. The presence of coordinating functional groups elsewhere in the molecule could be sequestering the catalyst; a protecting group strategy might be necessary.
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Formation of Isomers: The regioselectivity of the cyclization could be an issue. Modifying the electronic properties of the substrate or the nature of the catalyst could influence the outcome.
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Quantitative Data from Analogous Syntheses
Since no data exists for this compound synthesis, the following table presents typical yield ranges for key reaction types that might be employed in its synthesis, based on the broader synthetic chemistry literature. This data is for illustrative purposes only.
| Reaction Type | Plausible Application in this compound Synthesis | Typical Yield Range (%) | Common Challenges |
| Suzuki Coupling | Attachment of the aliphatic side chain | 60-95 | Catalyst poisoning, boronic acid decomposition, low yields with sterically hindered partners. |
| Asymmetric Dihydroxylation | Introduction of stereocenters | 70-98 (ee >90) | Substrate scope limitations, control of regioselectivity in polyenes. |
| Intramolecular Heck Reaction | Formation of the furanone ring | 50-85 | β-hydride elimination, catalyst deactivation, need for high dilution to favor intramolecular reaction. |
| Protecting Group Manipulations | Masking/unmasking of hydroxyl or carboxyl groups | 85-100 | Incomplete reaction, cleavage of other sensitive groups, racemization of adjacent stereocenters. |
Visualizing a Potential Synthetic Strategy
The following diagrams illustrate a hypothetical retrosynthetic analysis and a potential troubleshooting workflow for a key synthetic step.
Caption: High-level retrosynthetic analysis of this compound.
Caption: Troubleshooting workflow for a low-yield cyclization.
Disclaimer: This content is speculative and intended for informational purposes for a scientific audience. The proposed strategies are based on general principles of organic synthesis and may not be directly applicable without experimental validation.
Dihydroobionin B interference with assay detection methods
Welcome to the technical support center for researchers utilizing dihydroobionin B. This resource provides essential guidance on potential interactions of this compound with common assay detection methods. As a novel bioactive compound, understanding its potential for assay interference is crucial for generating accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product that has been identified as a potent inhibitor of HIV-1 integrase. This enzyme is essential for the replication of the human immunodeficiency virus (HIV) by catalyzing the insertion of the viral DNA into the host cell's genome.
Q2: What is assay interference and why is it a concern for compounds like this compound?
Assay interference occurs when a compound affects the readout of an assay through a mechanism unrelated to its intended biological target. This can lead to false-positive or false-negative results, wasting time and resources. Small molecules, such as this compound, can interfere with assays in various ways, including absorbing light at the same wavelength as the detection reagents, quenching fluorescence, or denaturing proteins non-specifically. Compounds that interfere with multiple assays are often referred to as Pan-Assay Interference Compounds (PAINS).
Q3: Has this compound been specifically reported to interfere with common assays?
Currently, there is no specific literature detailing assay interference caused by this compound. However, due to its chemical structure, it is prudent for researchers to proactively assess for potential interference in their specific experimental setups. This guide provides the tools and knowledge to perform such assessments.
Troubleshooting Guides
This section provides structured guidance to identify and mitigate potential assay interference when working with this compound.
Issue 1: Unexpected results in fluorescence-based assays
Fluorescence-based assays are commonly used to screen for HIV-1 integrase inhibitors.[1][2] this compound may interfere with these assays by either possessing intrinsic fluorescence or by quenching the fluorescence of the reporter molecule.
Troubleshooting Steps:
-
Assess Intrinsic Fluorescence:
-
Run a control experiment with this compound in the assay buffer without the fluorescent probe.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay.
-
Significant fluorescence from this compound alone can lead to false-positive or skewed results.
-
-
Evaluate Fluorescence Quenching:
-
Quenching is the process where the fluorescence intensity of a substance is decreased by another chemical.
-
Incubate this compound at various concentrations with the fluorescent probe used in your assay.
-
A concentration-dependent decrease in fluorescence intensity suggests quenching.
-
Experimental Protocol: Fluorescence Interference Assessment
| Step | Procedure | Expected Outcome |
| 1 | Prepare a dilution series of this compound in assay buffer. | A range of concentrations to test. |
| 2 | In a microplate, add the this compound dilutions to wells containing only assay buffer. | To test for intrinsic fluorescence. |
| 3 | In a separate set of wells, add the this compound dilutions to wells containing the fluorescent substrate/product of the assay. | To test for fluorescence quenching. |
| 4 | Incubate the plate under standard assay conditions (time, temperature). | Allows for interaction between the compound and assay components. |
| 5 | Read the fluorescence using a plate reader at the assay's excitation and emission wavelengths. | Quantitative data on fluorescence changes. |
| 6 | Analysis: Compare the fluorescence of wells with and without the fluorescent probe. A significant signal in the absence of the probe indicates intrinsic fluorescence. A dose-dependent decrease in the signal in the presence of the probe indicates quenching. | Identification of fluorescence interference. |
Issue 2: Inconsistent results in absorbance-based (colorimetric) assays
Absorbance-based assays, such as some ELISA-based formats for HIV-1 integrase activity, are also common.[3] Interference can occur if this compound absorbs light at the same wavelength used for detection.
Troubleshooting Steps:
-
Determine the Absorbance Spectrum of this compound:
-
Dissolve this compound in the assay buffer.
-
Measure its absorbance spectrum across a range of wavelengths, including the one used for your assay's readout.
-
Significant absorbance at the detection wavelength will interfere with the results.
-
Experimental Protocol: Absorbance Interference Assessment
| Step | Procedure | Expected Outcome |
| 1 | Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiments. | A sample for spectral analysis. |
| 2 | Use a spectrophotometer to measure the absorbance of the solution from UV to visible wavelengths (e.g., 200-800 nm). | A complete absorbance spectrum of the compound. |
| 3 | Analysis: Check for an absorbance peak at or near the wavelength used for detection in your assay. If significant overlap exists, it can lead to artificially high or low readings depending on the assay format. | Identification of absorbance interference. |
Issue 3: Suspected non-specific inhibition
This compound, like many small molecules, could potentially inhibit enzymes or disrupt protein-protein interactions through non-specific mechanisms such as aggregation.
Troubleshooting Steps:
-
Perform a Detergent Test:
-
Non-specific inhibition due to compound aggregation can often be disrupted by the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it may be an aggregator.
-
-
Run an Orthogonal Assay:
-
Confirm the inhibitory activity of this compound using a different assay that relies on a distinct detection method (e.g., if the primary assay is fluorescence-based, use a filter-binding or AlphaScreen assay).
-
Consistent activity across different platforms suggests a genuine biological effect.
-
Experimental Protocol: Aggregation Assessment
| Step | Procedure | Expected Outcome |
| 1 | Prepare two sets of assay reactions. | A control and a test set. |
| 2 | In the first set, perform the standard assay protocol with varying concentrations of this compound. | Standard dose-response curve. |
| 3 | In the second set, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer and repeat the dose-response experiment. | Dose-response curve in the presence of detergent. |
| 4 | Analysis: Compare the IC50 values from both experiments. A significant rightward shift (higher IC50) in the presence of detergent suggests that the compound may be acting as an aggregator. | Determination of aggregation-based inhibition. |
Data Presentation
Table 1: Summary of Potential Assay Interference Mechanisms for this compound
| Interference Type | Assay Platform | Potential Effect on Readout | Recommended Confirmation Assay |
| Intrinsic Fluorescence | Fluorescence-based (e.g., FRET, FP) | False Positive / Increased Signal | Measure fluorescence of compound alone in assay buffer. |
| Fluorescence Quenching | Fluorescence-based (e.g., FRET, FP) | False Positive / Decreased Signal (depending on assay) | Incubate compound with fluorescent probe and measure signal change. |
| Absorbance | Absorbance-based (Colorimetric, ELISA) | False Positive or Negative | Measure the absorbance spectrum of the compound. |
| Aggregation | All platforms | Non-specific Inhibition (False Positive) | Test for activity in the presence of a non-ionic detergent. |
| Chemical Reactivity | All platforms | Non-specific Inhibition (False Positive) | Assess compound stability and reactivity with assay components (e.g., using LC-MS). |
Visualizations
Caption: Troubleshooting workflow for a hit compound like this compound.
Caption: Simplified schematic of the HIV-1 integration process and the target of this compound.
References
Strategies to reduce Dihydroobionin B degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize the degradation of Dihydroobionin B during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring monophenolic compound.[1][2] Like many phenolic compounds, its structure, which includes a hydroxyl group attached to an aromatic ring, makes it susceptible to degradation through oxidation.[3][4][5] This degradation can be accelerated by experimental conditions such as exposure to light, elevated temperatures, and suboptimal pH, leading to inaccurate experimental results and loss of biological activity.
Q2: What are the primary factors that can cause this compound degradation?
Based on the general behavior of phenolic compounds, the primary factors contributing to the degradation of this compound are likely:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, metal ions, or enzymatic activity (e.g., polyphenol oxidases).[3][4][5]
-
pH: The stability of phenolic compounds is often pH-dependent.[6][7] Extreme pH values can catalyze hydrolytic degradation or promote ionization of the phenolic group, making it more susceptible to oxidation.[8]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation reactions.[7]
-
Light: Exposure to UV or even visible light can provide the energy to initiate photodegradation pathways.[9]
-
Enzymatic Degradation: If working with biological matrices, enzymes such as polyphenol oxidases can rapidly degrade phenolic compounds.[4][5]
Q3: What are the visible signs of this compound degradation?
While specific observations for this compound are not documented, degradation of phenolic compounds in solution is often accompanied by a color change, typically a yellowing or browning of the solution.[5] The appearance of new peaks or a decrease in the main analyte peak in chromatographic analysis (HPLC or LC-MS) is a definitive indicator of degradation.
Q4: How should I store my this compound stock solutions to minimize degradation?
To ensure the long-term stability of this compound stock solutions, it is recommended to:
-
Store at low temperatures: Store solutions at -20°C or -80°C.
-
Protect from light: Use amber vials or wrap containers in aluminum foil.
-
Use an appropriate solvent: Dissolve this compound in a deoxygenated, high-purity solvent. For long-term storage, a non-aqueous solvent like DMSO may be preferable to aqueous buffers.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound during sample preparation | Oxidation due to exposure to air or metal ion contamination. | - Work quickly and keep samples on ice.- Use deoxygenated solvents.- Add a chelating agent like EDTA to your buffers to sequester metal ions. |
| Adsorption to plasticware. | - Use low-protein-binding microcentrifuge tubes and pipette tips.- Silanize glassware to reduce active sites for adsorption. | |
| Inconsistent results between experiments | Degradation of stock solution. | - Prepare fresh stock solutions regularly.- Re-qualify the concentration of the stock solution before each new set of experiments using a validated analytical method. |
| Inconsistent handling procedures. | - Standardize all experimental protocols, including incubation times, temperatures, and light exposure. | |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | - Conduct forced degradation studies to identify potential degradation products.- Optimize the chromatographic method to separate the parent compound from its degradants. |
| Contamination. | - Use high-purity solvents and reagents.- Filter all solutions before use. |
Quantitative Data on Stability
Disclaimer: The following data is hypothetical and intended for illustrative purposes to demonstrate the expected impact of different experimental conditions on this compound stability. Actual degradation rates should be determined empirically.
Table 1: Hypothetical Degradation of this compound Under Various Conditions After 24 Hours
| Condition | Temperature (°C) | pH | Light Exposure | Antioxidant (Ascorbic Acid) | % Degradation |
| Optimal | 4 | 6.0 | Dark | 1 mM | < 1% |
| Elevated Temperature | 37 | 6.0 | Dark | None | 15% |
| High pH | 4 | 8.5 | Dark | None | 25% |
| Light Exposure | 25 | 6.0 | Ambient Light | None | 30% |
| Combined Stress | 37 | 8.5 | Ambient Light | None | 60% |
| With Antioxidant | 37 | 8.5 | Ambient Light | 1 mM | 20% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[10][11][12][13]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a 60°C oven for 24 and 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to a photostability chamber (ICH Q1B guidelines) for 24 and 48 hours.
-
Analysis: Analyze all samples by HPLC-UV or LC-MS/MS and compare the chromatograms to a control sample (this compound in methanol, stored at 4°C in the dark).
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a starting point for the development of a validated HPLC-UV method for the quantification of this compound.[14][15][16][17][18]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm or 280 nm based on the UV absorbance spectrum of this compound).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute experimental samples with methanol to fall within the concentration range of the standard curve.
-
Analysis: Inject standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Inferred oxidative degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: A logical guide for troubleshooting this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements [mdpi.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. sgs.com [sgs.com]
- 13. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 14. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.de [thieme-connect.de]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Dihydroobionin B and Other HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, natural product-derived HIV-1 integrase inhibitor, Dihydroobionin B, with established antiretroviral agents. The following sections present a comprehensive overview of their comparative efficacy and safety profiles, supported by available experimental data. Detailed methodologies for the key assays are also provided to facilitate reproducibility and further investigation.
Mechanism of Action: Targeting HIV-1 Integrase
HIV-1 integrase is a crucial enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle. Integrase inhibitors thwart this process by binding to the active site of the enzyme, preventing the "strand transfer" of viral DNA into the host chromosome. This mechanism effectively halts viral replication.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Comparative Efficacy and Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) for this compound and other commercially available HIV-1 integrase strand transfer inhibitors (INSTIs). The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a compound's therapeutic window.
| Compound | Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Natural Product | 0.44 | Not reported (low cytotoxicity observed) | Not applicable |
| Dolutegravir | FDA-approved Drug | 0.0027 | 4.8 - 189 (in various cell lines including IM-9, U-937, MT-4, Molt-4, and PBMCs) | >9,400 |
| Raltegravir | FDA-approved Drug | 0.005 - 0.009 | >100 (in MT-4 cells) | >11,111 |
| Elvitegravir | FDA-approved Drug | 0.0007 - 0.0028 | 4.6 - >250 (in various cell lines including PBMCs, C8166, and HEK293T)[1] | >1,642 |
| Bictegravir | FDA-approved Drug | ~0.0005 | >30 (in MT-4 cells) | >60,000 |
Note: IC50 and CC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
Experimental Protocols
In Vitro HIV-1 Integrase Inhibition Assay (3'-Processing and Strand Transfer)
This protocol outlines the general steps for determining the inhibitory activity of a compound against the two key catalytic steps of HIV-1 integrase: 3'-end processing and strand transfer.
a. 3'-End Processing Assay:
-
Substrate Preparation: A synthetic oligonucleotide mimicking the U5 end of the HIV-1 long terminal repeat (LTR) is used as the substrate. This substrate is typically labeled, for instance, with biotin at the 3' end.
-
Reaction Mixture: The reaction is initiated by incubating the purified recombinant HIV-1 integrase enzyme with the labeled substrate in a suitable reaction buffer containing a divalent cation (e.g., Mg2+ or Mn2+).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 37°C to allow the 3'-processing reaction to occur, where the integrase cleaves two nucleotides from the 3' end of the substrate.
-
Detection: The extent of 3'-processing is quantified. In the case of a biotinylated substrate, this can be achieved by capturing the cleaved biotin-labeled dinucleotide on a streptavidin-coated plate and detecting it using an appropriate method, such as a colorimetric or fluorescence-based assay. The reduction in the signal in the presence of the inhibitor is proportional to its inhibitory activity.
b. Strand Transfer Assay:
-
Substrate Preparation: Two types of DNA substrates are required: a "donor" DNA (a pre-processed LTR oligonucleotide) and a "target" DNA (a circular or linear plasmid DNA). The donor DNA is often labeled (e.g., with a fluorophore or biotin).
-
Reaction Mixture: The recombinant HIV-1 integrase is first incubated with the donor DNA to form a stable complex.
-
Inhibitor Addition: The test compound is added to the pre-incubated integrase-donor DNA complex.
-
Strand Transfer Initiation: The target DNA is then added to the mixture to initiate the strand transfer reaction, where the donor DNA is integrated into the target DNA.
-
Incubation: The reaction is incubated at 37°C.
-
Detection: The strand transfer products are detected and quantified. This can be done by various methods, such as gel electrophoresis and autoradiography (if using a radiolabeled substrate) or by capturing the integrated product on a plate and detecting the label on the donor DNA. The decrease in product formation in the presence of the inhibitor reflects its potency.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxicity of a compound.
-
Cell Seeding: A suitable cell line (e.g., CEM-GXR, MT-4, or PBMCs) is seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound. A control group with no compound is also included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates potent in vitro inhibitory activity against HIV-1 integrase, with an IC50 value of 0.44 µM. While quantitative cytotoxicity data is not yet available, initial reports suggest low toxicity. In comparison to FDA-approved INSTIs, this compound's potency is within a relevant range, making it a promising natural product lead for further investigation and development in the search for novel anti-HIV therapies. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this and other potential HIV-1 integrase inhibitors.
References
Dihydroobionin B vs. Raltegravir: A Comparative Analysis of Efficacy and Resistance in HIV Treatment
A comprehensive guide for researchers and drug development professionals on the known characteristics of the novel integrase inhibitor Dihydroobionin B in comparison to the established antiretroviral Raltegravir.
This guide provides a detailed comparison of the efficacy and resistance profiles of this compound, a novel natural product inhibitor of HIV-1 integrase, and Raltegravir, a widely prescribed antiretroviral drug. While extensive data is available for Raltegravir, research on this compound is still in its nascent stages. This document summarizes the currently available experimental data to offer a preliminary comparative analysis for the scientific community.
Efficacy Profile
The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are not toxic to host cells. Key parameters for assessing efficacy include the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the 50% cytotoxic concentration (CC50).
This compound: Limited studies have reported the in vitro activity of this compound against HIV-1 integrase. One study documented a potent inhibitory effect on the enzymatic activity of HIV-1 integrase, with an IC50 value of 0.44 µM.[1] The same study noted that the compound did not exhibit significant cytotoxicity, although a specific CC50 value was not provided.[1] Data on the cell-based antiviral activity (EC50) of this compound is not yet publicly available.
Raltegravir: Raltegravir has demonstrated potent anti-HIV activity in numerous in vitro and clinical studies. Its IC50 for the inhibition of HIV integrase-mediated strand transfer is in the low nanomolar range, typically between 2 to 7 nM.[2] In cell-based assays, Raltegravir effectively inhibits HIV-1 replication with an IC95 (the concentration required to inhibit 95% of viral replication) of approximately 0.019 to 0.031 µM in the presence of human serum.[2] The mean EC50 value for Raltegravir against wild-type HIV-1 has been reported to be around 0.50 nM.[3]
The following table summarizes the available quantitative data on the efficacy of this compound and Raltegravir.
| Compound | Target | IC50 | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound | HIV-1 Integrase | 0.44 µM | Not Reported | Not Reported | Not Calculable |
| Raltegravir | HIV-1 Integrase | 2 - 7 nM | ~0.50 nM | Not Reported | Not Calculable |
Mechanism of Action
Both this compound and Raltegravir target the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome. However, the precise molecular interactions of this compound with the integrase enzyme are still under investigation, while the mechanism of Raltegravir is well-characterized.
This compound: As an HIV-1 integrase inhibitor, this compound is presumed to interfere with the catalytic activity of the enzyme, thereby preventing the insertion of viral DNA into the host chromosome. The exact binding site and mode of inhibition are subjects of ongoing research.
Raltegravir: Raltegravir is a strand transfer inhibitor.[4][5] It binds to the active site of the integrase enzyme when it is in complex with the viral DNA. By chelating essential metal ions in the active site, Raltegravir blocks the strand transfer step of integration, a critical process for the covalent linkage of the viral DNA to the host cell's DNA.[6] This action effectively halts the HIV replication cycle.[6]
Figure 1. Simplified signaling pathway of HIV replication and the mechanism of integrase inhibition.
Resistance Profile
The development of drug resistance is a major challenge in HIV therapy. Resistance arises from mutations in the viral target protein that reduce the drug's binding affinity or efficacy.
This compound: There is currently no published data on the resistance profile of this compound. Studies to identify potential resistance mutations in the HIV-1 integrase gene are needed to understand its long-term therapeutic potential.
Raltegravir: Resistance to Raltegravir is well-documented and is associated with specific mutations in the integrase gene.[7] Three primary resistance pathways have been identified, characterized by the following key mutations:
-
N155H pathway: This is often the first mutation to emerge.[7]
-
Q148H/R/K pathway: This pathway, often accompanied by secondary mutations like G140S, confers higher levels of resistance.[1][7]
-
Y143C/R pathway: This is another major pathway leading to Raltegravir resistance.[7]
These resistance pathways are generally mutually exclusive.[7] The presence of these mutations can significantly increase the fold-change in resistance to Raltegravir, necessitating changes in treatment regimens.
The following table summarizes the key resistance mutations associated with Raltegravir.
| Drug | Primary Resistance Mutations | Secondary/Accessory Mutations | Fold-Change in Resistance |
| Raltegravir | N155H, Q148H/R/K, Y143C/R | L74M, E92Q, E138K, G140S, G163R | 19-fold (N155H) to >200-fold (Q148H + G140S) |
Experimental Protocols
Standardized assays are crucial for the reliable determination of antiviral efficacy and cytotoxicity. Below are generalized methodologies for the key experiments cited in this guide.
HIV-1 Integrase Inhibition Assay (IC50 Determination): This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 integrase.
-
Reagents and Materials: Purified recombinant HIV-1 integrase, a model DNA substrate mimicking the viral DNA ends, a target DNA, and the test compound.
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the integrase enzyme.
-
The DNA substrate is added to initiate the strand transfer reaction.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the products of the strand transfer reaction are quantified. This can be done using various methods, such as gel electrophoresis and autoradiography or fluorescence-based assays.
-
The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
-
References
- 1. HIV-1 Integrase Inhibitor, this compound, and the Investigation of Its Extraordinary Specific Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. researchgate.net [researchgate.net]
Dihydroobionin B and Elvitegravir: A Comparative Analysis of In Vitro Antiviral Activity
In the landscape of antiretroviral drug discovery, the inhibition of HIV-1 integrase remains a critical target. This guide provides a detailed comparison of the in vitro antiviral activities of two such inhibitors: Dihydroobionin B, a natural product, and Elvitegravir, an FDA-approved antiretroviral drug. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key quantitative data for this compound and Elvitegravir, focusing on their inhibitory effects on HIV-1 integrase and their cytotoxicity in cell culture.
| Compound | Target | Assay | IC50 | Cell Line | CC50 | Selectivity Index (SI = CC50/IC50) |
| This compound | HIV-1 Integrase | Enzymatic Assay | 0.44 µM[1] | - | Not Reported | Not Calculable |
| Elvitegravir | HIV-1 Integrase (Strand Transfer) | Enzymatic Assay | 0.0072 µM (7.2 nM) | - | - | - |
| HIV-1 Integrase (Concerted Integration) | Enzymatic Assay | 0.0085 µM (8.5 nM) | - | - | - | |
| HIV-1 IIIB | Cell-based Assay | 0.0007 µM (0.7 nM) | - | - | - | |
| HIV-2 EHO | Cell-based Assay | 0.0028 µM (2.8 nM) | - | - | - | |
| HIV-2 ROD | Cell-based Assay | 0.0014 µM (1.4 nM) | - | - | - | |
| Cytotoxicity | MTT Assay | - | MT-4 | 1.15 µM | 1643 (based on HIV-1 IIIB IC50) | |
| Cytotoxicity | MTT Assay | - | HEK-293T | >250 µM[2] | >357,142 (based on HIV-1 IIIB IC50)[2] | |
| Cytotoxicity | MTT Assay | - | C8166 | 18.3 µM | 26,143 (based on HIV-1 IIIB IC50) | |
| Cytotoxicity | MTT Assay | - | PBMC | 4.6 µM | 6,571 (based on HIV-1 IIIB IC50) |
Note: The Selectivity Index (SI) is a crucial metric for evaluating the therapeutic potential of an antiviral compound, representing the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more favorable safety profile. The SI for Elvitegravir is calculated using the IC50 against HIV-1 IIIB. A specific CC50 value for this compound has not been reported in the available literature, preventing the calculation of its SI. The original report for this compound stated it exhibited "without significant cytotoxicity".[1]
Mechanism of Action
Both this compound and Elvitegravir target the HIV-1 integrase enzyme, which is essential for the replication of the virus.[1][3] This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a persistent infection.[3]
Elvitegravir is a well-characterized integrase strand transfer inhibitor (INSTI). It blocks the strand transfer step of integration, effectively preventing the viral DNA from being incorporated into the host chromosome.[3]
This compound is also a potent inhibitor of HIV-1 integrase.[1] While its precise mechanism of inhibition is still under investigation, it is believed to interfere with the catalytic activity of the enzyme.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
HIV-1 Integrase Strand Transfer Assay
This enzymatic assay quantifies the ability of a compound to inhibit the strand transfer reaction catalyzed by HIV-1 integrase.
-
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the strand transfer activity of HIV-1 integrase.
-
Materials: Recombinant HIV-1 integrase, donor DNA substrate (mimicking the viral DNA end), acceptor DNA substrate (mimicking the host DNA), reaction buffer, and a detection system (e.g., fluorescence or radioactivity).
-
Procedure:
-
The donor DNA is incubated with HIV-1 integrase in the presence of various concentrations of the test compound.
-
The acceptor DNA is then added to the mixture to initiate the strand transfer reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the products of the strand transfer reaction are quantified using a suitable detection method.
-
The IC50 value is calculated as the concentration of the compound that reduces the strand transfer activity by 50% compared to a no-drug control.
-
Cell-Based Antiviral Assay (p24 Antigen ELISA)
This assay measures the inhibition of HIV-1 replication in a cellular context by quantifying the production of the viral p24 capsid protein.
-
Objective: To determine the 50% effective concentration (EC50) of a test compound in inhibiting HIV-1 replication in a susceptible cell line.
-
Materials: A susceptible human T-cell line (e.g., MT-4), HIV-1 virus stock, cell culture medium, test compound, and a commercial HIV-1 p24 antigen ELISA kit.
-
Procedure:
-
Cells are seeded in a multi-well plate and infected with a known amount of HIV-1.
-
The infected cells are then treated with serial dilutions of the test compound.
-
The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
The cell culture supernatant is harvested, and the amount of p24 antigen is quantified using an ELISA kit according to the manufacturer's instructions.
-
The EC50 value is calculated as the concentration of the compound that reduces the production of p24 antigen by 50% compared to an untreated virus control.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of a compound.
-
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.
-
Materials: A suitable cell line (e.g., MT-4, HEK-293T), cell culture medium, test compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Procedure:
-
Cells are seeded in a multi-well plate and exposed to various concentrations of the test compound.
-
The plate is incubated for a period equivalent to the antiviral assay.
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to an untreated cell control.
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental processes and the targeted biological pathway, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow of a typical cell-based in vitro antiviral assay.
Caption: Mechanism of action of HIV-1 integrase inhibitors.
References
Dihydroobionin B and Dolutegravir: A Comparative Analysis of HIV-1 Integrase Inhibition Mechanisms
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action of two HIV-1 integrase inhibitors: Dihydroobionin B, a novel natural product, and Dolutegravir, a well-established antiretroviral drug. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of HIV-1 integrase inhibition.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, facilitating the insertion of the viral DNA into the host cell's genome. Inhibition of this enzyme is a key strategy in antiretroviral therapy. Dolutegravir is a highly effective, second-generation integrase strand transfer inhibitor (INSTI) widely used in clinical practice.[1][2] this compound is a recently isolated natural product that has demonstrated potent inhibition of HIV-1 integrase.[3][4] This guide will compare their mechanisms of action, supported by available experimental data, and provide insight into the methodologies used to characterize these compounds.
Mechanism of Action
Dolutegravir: As an integrase strand transfer inhibitor (INSTI), Dolutegravir's primary mechanism involves binding to the active site of the HIV-1 integrase enzyme.[1][5][6] This binding is facilitated by chelation with two essential magnesium ions in the enzyme's catalytic core. By occupying this space, Dolutegravir effectively blocks the strand transfer step of integration, where the processed viral DNA is covalently linked to the host DNA.[6] This prevents the formation of the integrated provirus, thereby halting the viral replication cycle.[1][5]
This compound: this compound has been identified as a potent inhibitor of HIV-1 integrase.[3][4] While its precise mechanism has not been fully elucidated through direct experimental validation, docking studies have been conducted to propose a plausible mechanism of action.[3] These computational models suggest that this compound also interacts with the active site of the integrase enzyme. However, specific details regarding its binding mode and whether it primarily inhibits the 3'-processing or the strand transfer step of integration require further experimental investigation.
Quantitative Performance Data
The inhibitory potency of both compounds against HIV-1 integrase has been quantified, primarily through the determination of their half-maximal inhibitory concentrations (IC50).
| Compound | IC50 (Wild-Type HIV-1 Integrase) |
| This compound | 0.44 µM |
| Dolutegravir | ~1.07 nM (0.00107 µM) |
Note: The IC50 value for Dolutegravir can vary slightly depending on the specific assay conditions and cell types used.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental workflow for determining integrase inhibition, the following diagrams are provided.
Caption: Comparative mechanism of HIV-1 integrase inhibition.
Caption: Generalized workflow for in vitro HIV-1 integrase inhibition assay.
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay (General Protocol for Dolutegravir)
A common method to determine the IC50 of INSTIs like Dolutegravir is a cell-free, non-radioactive assay. The following is a generalized protocol based on commercially available kits and literature.
-
Plate Preparation: A 96-well plate is coated with a donor DNA substrate that mimics the HIV-1 long terminal repeat (LTR) sequence.
-
Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.
-
Inhibitor Addition: Serial dilutions of Dolutegravir are added to the wells and incubated to allow for binding to the integrase-DNA complex.
-
Strand Transfer Initiation: A target DNA substrate is added to initiate the strand transfer reaction.
-
Detection: The integrated product is detected using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.
HIV-1 Integrase Inhibition Assay for this compound
The specific, detailed experimental protocol used to determine the IC50 of this compound has not been published in full. The reported value of 0.44 µM was obtained from an in vitro assay measuring the inhibition of HIV-1 integrase.[3][4] It is presumed that a similar methodology to the one described for Dolutegravir was employed, likely measuring the inhibition of either the 3'-processing or the strand transfer step, or a combination of both.
Conclusion
Dolutegravir is a well-characterized and potent INSTI with a clear mechanism of action that involves the direct inhibition of the strand transfer step of HIV-1 integration. This compound has emerged as a promising natural product with significant inhibitory activity against HIV-1 integrase. While computational docking studies suggest a similar interaction with the enzyme's active site, further experimental validation is required to fully elucidate its precise mechanism of inhibition. The significant difference in their IC50 values highlights the exceptional potency of Dolutegravir. Future studies on this compound should focus on detailed mechanistic characterization and structure-activity relationship studies to explore its potential as a lead compound for novel antiretroviral drug development.
References
- 1. Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Inhibitor, this compound, and the Investigation of Its Extraordinary Specific Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 6. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Analysis of Dihydroobionin B: Investigating Cross-Resistance with Established HIV-1 Integrase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for understanding the potential cross-resistance profile of Dihydroobionin B, a novel HIV-1 integrase inhibitor, against known integrase strand transfer inhibitors (INSTIs).
This compound, a natural product isolated from the freshwater fungus Pseudocoleophoma sp. KT4119, has been identified as a potent inhibitor of HIV-1 integrase with an IC50 of 0.44 μM.[1][2] Its novel chemical scaffold presents a promising new avenue for the development of antiretroviral therapies. However, a critical aspect of any new INSTI is its susceptibility to the resistance mutations that have emerged in response to existing treatments. To date, no experimental data has been published on the cross-resistance of this compound with established INSTIs. This guide outlines the known landscape of INSTI resistance and proposes a detailed experimental protocol to evaluate the potential of this compound in this context.
The Landscape of INSTI Resistance
Resistance to first and second-generation INSTIs, such as raltegravir, elvitegravir, dolutegravir, and bictegravir, is a significant clinical challenge. It is primarily driven by mutations in the HIV-1 integrase enzyme that reduce the binding affinity of the inhibitor. These mutations often lead to broad cross-resistance within the drug class. A summary of key resistance mutations and their impact on the susceptibility of approved INSTIs is presented below.
| Integrase Mutation | Raltegravir (RAL) | Elvitegravir (EVG) | Dolutegravir (DTG) | Bictegravir (BIC) |
| Primary Mutations | ||||
| T66I/K | R | R | S | S |
| E92Q | R | R | S | S |
| G118R | R | R | R | R |
| F121Y | R | R | R | R |
| Y143C/H/R | R | S/I | S | S |
| S147G | I | I | S | S |
| Q148H/K/R | R | R | R | R |
| N155H | R | R | I | I |
| R263K | S/I | S/I | I | S/I |
| Secondary Mutations | ||||
| L74M | I | I | I | I |
| E138K/A | I | I | I | I |
| G140S/A | I | I | I | I |
| G163K/R | S/I | S/I | S | S |
Legend: R - Resistant; I - Intermediate Resistance/Susceptibility Affected; S - Susceptible. Data compiled from multiple sources on HIV-1 integrase inhibitor resistance.
Proposed Experimental Protocol for this compound Cross-Resistance Studies
To ascertain the clinical potential of this compound, it is imperative to evaluate its efficacy against a panel of clinically relevant INSTI-resistant HIV-1 strains. The following is a detailed methodology for conducting such a study.
Cell Lines and Viruses
-
Cell Line: TZM-bl cells, which are a HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5 and contain integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR.
-
Viral Strains:
-
Wild-Type (WT): Laboratory-adapted HIV-1 strain, such as NL4-3.
-
Site-Directed Mutants: A panel of recombinant HIV-1 NL4-3 clones, each harboring one or more of the key INSTI resistance mutations listed in the table above (e.g., T66I, E92Q, G118R, Y143R, Q148H, N155H, R263K, and common combinations thereof).
-
Antiviral Susceptibility Assay (Phenotypic Assay)
-
Compound Preparation: this compound and the panel of known INSTIs (raltegravir, elvitegravir, dolutegravir, bictegravir) are serially diluted in DMSO to create a range of concentrations.
-
Cell Plating: TZM-bl cells are seeded in 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Infection: The culture medium is replaced with fresh medium containing the serially diluted compounds. A standardized amount of each viral stock (WT and resistant mutants) is then added to the respective wells.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Lysis and Luminescence Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The amount of light produced is proportional to the level of viral replication.
-
Data Analysis:
-
The 50% effective concentration (EC50) is calculated for each compound against each viral strain by plotting the percentage of viral inhibition versus the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fold change (FC) in EC50 is determined by dividing the EC50 value for the resistant mutant by the EC50 value for the wild-type virus. An FC value greater than 2.5 is typically considered indicative of resistance.
-
Experimental Workflow
The following diagram illustrates the proposed workflow for assessing the cross-resistance profile of this compound.
Caption: Proposed workflow for phenotypic cross-resistance assessment.
Future Directions and Significance
The docking studies mentioned in the initial publication of this compound could provide valuable insights into its binding mode within the HIV-1 integrase active site.[1] If this compound interacts with a set of residues distinct from those that confer resistance to current INSTIs, it may retain activity against resistant viral strains.
Conducting the proposed cross-resistance studies is a critical next step in the development of this compound. The results will determine its potential as a second-line or salvage therapy for patients who have developed resistance to current antiretroviral regimens. A favorable cross-resistance profile would position this compound as a highly valuable lead compound for the development of the next generation of HIV-1 integrase inhibitors.
References
Validating the Antiviral Specificity of Dihydroobionin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dihydroobionin B, a recently identified natural product with potent anti-HIV-1 activity. The document summarizes existing experimental data on its efficacy and cytotoxicity, and benchmarks it against established antiviral agents. Crucially, it also outlines a comprehensive experimental framework for the validation of its antiviral specificity, a critical step in the evaluation of any new potential therapeutic agent.
Comparative Antiviral Activity and Cytotoxicity
This compound has demonstrated significant inhibitory activity against HIV-1 integrase.[1][2] To contextualize its potency, the following table compares its reported 50% inhibitory concentration (IC50) with the 50% effective concentrations (EC50) of several FDA-approved HIV-1 integrase inhibitors. It is important to note that while this compound's activity has been determined in an enzymatic assay (IC50), the comparator drugs are evaluated in cell-based assays (EC50). Furthermore, a key aspect of a promising antiviral candidate is a high selectivity index (SI), which is the ratio of its cytotoxicity (CC50) to its antiviral activity (EC50 or IC50). While the original research states this compound exhibits no significant cytotoxicity, specific CC50 values are not provided in the available literature.
| Compound | Target | IC50 / EC50 (µM) | Cell Line for Cytotoxicity | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HIV-1 Integrase | 0.44 | Not Specified | >100 (Assumed based on "no significant cytotoxicity") | >227 |
| Raltegravir | HIV-1 Integrase | 0.0022 - 0.0053 | Various | >100 | >18868 - >45455 |
| Elvitegravir | HIV-1 Integrase | 0.0004 - 0.0006 | Various | >50 | >83333 - >125000 |
| Dolutegravir | HIV-1 Integrase | 0.0002 | Various | >70 | >350000 |
| Bictegravir | HIV-1 Integrase | 0.0002 | Various | >50 | >250000 |
Note: The EC50 values for comparator drugs are approximate and can vary based on the specific HIV-1 strain and cell line used in the assay. The CC50 and SI for this compound are estimations based on qualitative statements in the source literature and require experimental validation.
Mechanism of Action: HIV-1 Integrase Inhibition
This compound exerts its anti-HIV-1 effect by targeting the viral enzyme integrase. This enzyme is crucial for the replication of retroviruses as it catalyzes the insertion of the viral DNA into the host cell's genome, a step known as integration. By inhibiting this process, this compound effectively halts the viral life cycle.
Caption: Mechanism of action of this compound in the HIV-1 life cycle.
Experimental Protocols
HIV-1 Integrase Inhibition Assay (Biochemical)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase enzyme
-
Donor substrate DNA (DS DNA) mimicking the viral DNA end
-
Target substrate DNA (TS DNA) mimicking the host DNA
-
Assay buffer (containing divalent cations like Mg2+ or Mn2+)
-
Test compound (this compound) and control inhibitors (e.g., Raltegravir)
-
96-well plates
-
Detection system (e.g., fluorescence or colorimetric-based)
Procedure:
-
Plate Preparation: Coat 96-well plates with the donor substrate DNA.
-
Enzyme Binding: Add recombinant HIV-1 integrase to the wells, allowing it to bind to the DS DNA.
-
Inhibitor Addition: Introduce serial dilutions of this compound or control inhibitors to the wells and incubate to allow for binding to the integrase.
-
Strand Transfer Reaction: Add the target substrate DNA to initiate the integration reaction.
-
Detection: Quantify the extent of the integration reaction using a detection system that specifically recognizes the product of the strand transfer.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the integrase activity by 50%.
Proposed Experimental Workflow for Validating Antiviral Specificity
To ascertain whether this compound is a specific inhibitor of HIV-1 or possesses broader antiviral activity, a systematic screening against a diverse panel of viruses is necessary. The following workflow is proposed for this validation.
Caption: Proposed workflow for validating the antiviral specificity of this compound.
Detailed Protocol for Broad-Spectrum Antiviral Screening
This protocol describes a cell-based assay to evaluate the antiviral activity of this compound against a panel of representative viruses from different families.
Materials:
-
Viruses:
-
Herpes Simplex Virus Type 1 (HSV-1, DNA virus)
-
Influenza A Virus (IAV, RNA virus)
-
Dengue Virus (DENV, RNA virus)
-
Hepatitis B Virus (HBV, DNA retrovirus)
-
-
Cell Lines:
-
Vero cells (for HSV-1 and DENV)
-
MDCK cells (for IAV)
-
HepG2.2.15 cells (for HBV)
-
-
Cell culture media and supplements
-
This compound and positive control antiviral drugs for each virus (e.g., Acyclovir for HSV-1, Oseltamivir for IAV, Sofosbuvir for DENV, Entecavir for HBV)
-
MTT or similar reagent for cytotoxicity assessment
-
Reagents for viral quantification (e.g., crystal violet for plaque staining, antibodies for immunofluorescence, reagents for qPCR)
Procedure:
-
Cytotoxicity Assay:
-
Seed the respective cell lines in 96-well plates.
-
Treat uninfected cells with serial dilutions of this compound for the same duration as the antiviral assay.
-
Perform an MTT assay to determine the CC50 value of the compound on each cell line.
-
-
Antiviral Activity Assay (e.g., CPE Reduction or Plaque Reduction):
-
Seed host cells in 96-well or 6-well plates and allow them to form a monolayer.
-
Infect the cells with a known titer of the respective virus in the presence of various concentrations of this compound.
-
For CPE reduction, after an incubation period of 48-72 hours, assess cell viability using a method like MTT staining.
-
For plaque reduction, after an initial incubation, overlay the cells with a semi-solid medium containing different concentrations of the compound. After several days, fix and stain the cells to visualize and count the viral plaques.
-
Include untreated infected cells (virus control) and uninfected cells (cell control) in each experiment.
-
-
Data Analysis:
-
Calculate the EC50 value for each virus, which is the concentration of this compound that inhibits viral replication by 50%.
-
Determine the Selectivity Index (SI = CC50/EC50) for each virus. A higher SI value indicates a more favorable therapeutic window.
-
Conclusion and Future Directions
This compound is a promising anti-HIV-1 agent with potent integrase inhibitory activity. The available data suggests a favorable preliminary safety profile. However, its antiviral specificity remains a critical unanswered question. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this compound's activity spectrum. Determining its efficacy against a broader range of viruses is paramount to understanding its potential as a specific anti-retroviral agent or a broad-spectrum antiviral drug. This further investigation is essential for its continued development as a potential therapeutic candidate.
References
Dihydroobionin B: A Potential New Agent Against Drug-Resistant HIV-1? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroobionin B, a natural compound isolated from the fungus Pseudocoleophoma sp. KT4119, has emerged as a potent inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1] A recent study reported its half-maximal inhibitory concentration (IC50) to be 0.44 μM against HIV-1 integrase.[1] While this initial finding is promising, the efficacy of this compound against the ever-evolving landscape of drug-resistant HIV-1 strains remains a crucial unanswered question. This guide provides a comparative framework for evaluating the potential of this compound against resistant HIV-1, based on established methodologies and data from existing integrase inhibitors.
Understanding HIV-1 Integrase Resistance
HIV-1 integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy (ART). However, the high mutation rate of HIV-1 can lead to the emergence of drug resistance, compromising treatment efficacy. Resistance to INSTIs is primarily conferred by mutations in the integrase enzyme, which reduce the binding affinity of the inhibitor. Key resistance mutations that have been identified include those at positions Q148, N155, Y143, G140, E138, and T97 of the integrase enzyme.
Comparative Activity of Integrase Inhibitors Against Resistant HIV-1 Strains
To contextualize the potential of this compound, it is essential to compare its (hypothetical) activity against resistant strains with that of approved INSTIs. The following table summarizes the fold change (FC) in IC50 values for raltegravir, elvitegravir, and dolutegravir against common integrase resistance mutations. A higher fold change indicates a greater loss of susceptibility.
| HIV-1 Integrase Mutation | Raltegravir (FC in IC50) | Elvitegravir (FC in IC50) | Dolutegravir (FC in IC50) | This compound (FC in IC50) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 (Hypothetical) |
| Y143R | >10 | >10 | 1.0 - 2.0 | To Be Determined |
| Q148H | >10 | >10 | 0.9 - 1.3 | To Be Determined |
| N155H | 5 - 20 | 5 - 15 | 1.0 - 2.0 | To Be Determined |
| G140S + Q148H | >100 | >100 | 5 - 10 | To Be Determined |
| E138K + Q148H | >100 | >100 | 3 - 8 | To Be Determined |
| T97A + Y143R | >50 | >50 | 1.0 - 2.0 | To Be Determined |
Data for Raltegravir, Elvitegravir, and Dolutegravir are compiled from various studies and serve as a reference. The values for this compound are hypothetical and would need to be determined experimentally.
Experimental Protocol for Assessing this compound Activity Against Resistant HIV-1
To determine the efficacy of this compound against resistant HIV-1 strains, a standardized in vitro drug susceptibility assay would be employed. The following protocol outlines a typical experimental workflow.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a panel of HIV-1 strains containing known integrase resistance mutations and to calculate the fold change in IC50 relative to a wild-type reference strain.
Materials:
-
This compound
-
Reference integrase inhibitors (Raltegravir, Elvitegravir, Dolutegravir)
-
Cell lines permissive to HIV-1 infection (e.g., MT-4 cells, TZM-bl cells)
-
Laboratory-adapted HIV-1 strains (Wild-type and site-directed mutants harboring integrase resistance mutations)
-
Cell culture medium and supplements
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay system)
-
96-well cell culture plates
-
CO2 incubator
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations for testing. Prepare reference inhibitors in the same manner.
-
Cell Seeding: Seed permissive cells into 96-well plates at an optimal density and incubate overnight to allow for cell adherence.
-
Virus Infection and Compound Treatment: Infect the cells with a standardized amount of wild-type or resistant HIV-1 virus stock. Immediately after infection, add the serially diluted this compound or reference inhibitors to the wells. Include control wells with virus only (no inhibitor) and cells only (no virus or inhibitor).
-
Incubation: Incubate the plates for a defined period (typically 3-5 days) at 37°C in a humidified CO2 incubator to allow for viral replication.
-
Quantification of Viral Replication: After the incubation period, quantify the extent of viral replication in the cell culture supernatants or cell lysates. This can be done by measuring the level of the HIV-1 p24 capsid protein using an ELISA or by measuring the activity of a reporter gene (e.g., luciferase) engineered into the virus.
-
Data Analysis:
-
Generate dose-response curves by plotting the percentage of viral inhibition against the log of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces viral replication by 50%, using a non-linear regression analysis.
-
Determine the fold change (FC) in IC50 for each resistant strain by dividing the IC50 value for the resistant strain by the IC50 value for the wild-type strain.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing antiviral activity.
Caption: Mechanism of HIV-1 integrase inhibition.
Conclusion and Future Directions
This compound demonstrates potent inhibition of HIV-1 integrase, positioning it as a promising lead compound for the development of new antiretroviral drugs. However, its activity against clinically relevant resistant strains is a critical determinant of its therapeutic potential. The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation of this compound. Should this compound demonstrate significant activity against a broad range of resistant HIV-1 variants, it could represent a valuable addition to the arsenal of anti-HIV therapies, offering a new option for patients with limited treatment choices due to drug resistance. Further studies are warranted to elucidate its precise mechanism of action and to assess its in vivo efficacy and safety profile.
References
Lack of Publicly Available SAR Data for Dihydroobionin B Analogs Necessitates a Proxy Study Using Coumarin-Based HIV-1 Integrase Inhibitors
Initial investigations for Structure-Activity Relationship (SAR) studies on Dihydroobionin B analogs have revealed a significant gap in publicly available research. Despite this compound being identified as a potent HIV-1 integrase inhibitor, comprehensive SAR studies detailing the synthesis and biological evaluation of a series of its analogs are not readily found in the scientific literature. To fulfill the request for a comparative guide on SAR, this report will utilize a well-documented class of compounds with a similar therapeutic target: coumarin-based HIV-1 integrase inhibitors. This will serve as an illustrative example of how such a guide is structured and the depth of analysis it provides.
This compound is a natural product that has shown promising activity against HIV-1 integrase, an essential enzyme for viral replication.[1] However, the exploration of its chemical space through the synthesis and evaluation of analogs to establish a clear SAR is not yet extensively published.
In contrast, coumarins represent a broad class of natural and synthetic compounds, many of which have been rigorously investigated for their anti-HIV-1 activity.[2][3][4][5][6] The available data on coumarin analogs allows for a detailed comparison of how structural modifications influence their potency as HIV-1 inhibitors, providing a valuable framework for the type of analysis requested.
This guide will therefore focus on the SAR of synthetic coumarins as HIV-1 inhibitors, presenting quantitative data, experimental methodologies, and visual representations of workflows and structure-activity relationships, in line with the original request's core requirements.
Quantitative Data Presentation: Anti-HIV-1 Activity of Coumarin Analogs
The following table summarizes the anti-HIV-1 activity of a series of 3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (DCK) analogs. The antiviral activity is presented as the 50% effective concentration (EC₅₀) and the therapeutic index (TI), which is a measure of the drug's safety margin.
| Compound | EC₅₀ (µM) | TI |
| 3-methyl-3′,4′-di-O-(S)-camphanoyl-(3′R,4′R)-(+)-cis-khellactone | 0.0017 | 10588 |
| 4-methyl-3′,4′-di-O-(S)-camphanoyl-(3′R,4′R)-(+)-cis-khellactone | 0.0019 | 12632 |
| 5-methyl-3′,4′-di-O-(S)-camphanoyl-(3′R,4′R)-(+)-cis-khellactone | 0.0015 | >13333 |
| 4-methyl-DCK lactam | 0.0021 | 9524 |
Data sourced from a review on synthetic coumarins as HIV-1 inhibitors.[2][3]
Experimental Protocols
The biological evaluation of these coumarin analogs typically involves cell-based assays to determine their antiviral activity and cytotoxicity.
Anti-HIV-1 Activity Assay in CEM-SS Cells:
-
Cell Preparation: CEM-SS cells are grown in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
Virus Preparation: A stock of HIV-1 (e.g., IIIB strain) is prepared from the supernatant of infected H9 cells.
-
Assay Procedure:
-
Varying concentrations of the test compounds are added to microtiter plate wells.
-
CEM-SS cells and a predetermined amount of HIV-1 are then added to the wells.
-
The plates are incubated at 37°C in a humidified atmosphere of 5% CO₂ for 6 days.
-
-
Data Analysis:
-
After incubation, the tetrazolium-based reagent XTT is added to the wells to assess cell viability.
-
The optical density is measured at 450 nm.
-
The EC₅₀ is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus.
-
Cytotoxicity Assay:
-
Procedure: The cytotoxicity of the compounds is determined in parallel with the anti-HIV-1 activity assay. Uninfected CEM-SS cells are incubated with the same concentrations of the test compounds.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces the viability of uninfected cells by 50%. The Therapeutic Index (TI) is then calculated as the ratio of CC₅₀ to EC₅₀.
Visualizations
The following diagrams illustrate the experimental workflow and the key structure-activity relationships for the coumarin-based HIV-1 inhibitors.
Concluding Remarks
The SAR studies on coumarin-based HIV-1 inhibitors reveal critical structural features necessary for potent antiviral activity. Specifically, the presence of a (3'R, 4'R)-(+)-cis-khellactone skeleton and two (S)-(-)-camphanoyl groups at the 3'- and 4'-positions are optimal for high potency.[2] Furthermore, the addition of a methyl group at various positions on the coumarin ring, with the exception of the 6-position, generally leads to potent anti-HIV activity.[2] These findings highlight the importance of systematic structural modifications in optimizing the therapeutic potential of a lead compound.
While direct SAR data for this compound analogs remains elusive, the presented guide on coumarin-based inhibitors serves as a comprehensive template for how such an analysis should be conducted and reported. Future research into the synthesis and biological evaluation of this compound derivatives will be crucial to unlocking its full potential as a novel anti-HIV-1 agent.
References
- 1. HIV-1 Integrase Inhibitor, this compound, and the Investigation of Its Extraordinary Specific Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Coumarin-based derivatives with potential anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Synthetic Coumarins as HIV-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroobionin B and Obionin B: A Head-to-Head Comparison for Researchers
A detailed analysis of two structurally related fungal metabolites reveals distinct biological activities, with Dihydroobionin B emerging as a potent and selective HIV-1 integrase inhibitor and Obionin B demonstrating broad cytotoxic effects against cancer cell lines. This guide provides a comprehensive comparison of their chemical properties, biological functions, and underlying mechanisms of action, supported by available experimental data to inform future research and drug development endeavors.
Chemical Structure and Properties
This compound and Obionin B are closely related o-pyranonaphthoquinone decaketides. As its name suggests, this compound is a chiral congener of Obionin B, differing by the reduction of a double bond in the pyran ring. This structural alteration has a profound impact on their biological activity profiles.
| Feature | This compound | Obionin B |
| Chemical Formula | C₂₁H₂₆O₅ | C₂₁H₂₄O₅ |
| Molecular Weight | 358.43 g/mol | 356.41 g/mol |
| Class | o-Pyranonaphthoquinone decaketide | o-Pyranonaphthoquinone decaketide |
| Key Structural Difference | Saturated pyran ring | Unsaturated pyran ring |
Biological Activity: A Tale of Two Molecules
The seemingly minor difference in their chemical structures leads to a stark divergence in their biological activities. This compound exhibits potent and selective antiviral activity, while Obionin B displays broad cytotoxicity against cancerous cells.
This compound: A Potent HIV-1 Integrase Inhibitor
Experimental data has identified this compound as a potent inhibitor of HIV-1 integrase, a key enzyme required for the replication of the human immunodeficiency virus.
| Parameter | Value | Reference |
| IC₅₀ (HIV-1 Integrase) | 0.44 µM | [1] |
| Cytotoxicity | Not significantly cytotoxic | [1] |
The high potency and lack of significant cytotoxicity suggest that this compound may be a promising lead compound for the development of new antiretroviral drugs.
Obionin B: A Cytotoxic Agent with Anticancer Potential
In contrast to its dihydro-derivative, Obionin B has been shown to possess moderate cytotoxic activity against a range of human tumor cell lines.
| Cell Line | IC₅₀ |
| Data not yet publicly available for specific cell lines and IC₅₀ values. |
Further research is required to fully characterize the cytotoxic profile of Obionin B across a broader panel of cancer cell lines and to determine its therapeutic index.
Experimental Protocols
Determination of HIV-1 Integrase Inhibition (this compound)
The inhibitory activity of this compound against HIV-1 integrase can be determined using a multi-well plate-based assay.
Principle: This assay measures the strand transfer activity of recombinant HIV-1 integrase. The enzyme catalyzes the integration of a labeled donor DNA substrate into a target DNA substrate. The amount of integrated product is quantified, and the inhibitory effect of the compound is determined by the reduction in product formation.
Protocol:
-
Enzyme and Substrates: Recombinant HIV-1 integrase, a biotin-labeled donor DNA substrate, and an alkaline phosphatase-labeled target DNA substrate are used.
-
Reaction: The reaction is carried out in a 96-well plate coated with streptavidin. The biotinylated donor DNA binds to the streptavidin-coated wells.
-
Incubation: this compound at various concentrations is pre-incubated with the integrase enzyme.
-
Strand Transfer: The target DNA is added to initiate the strand transfer reaction.
-
Detection: After incubation, the wells are washed to remove unincorporated target DNA. A chemiluminescent substrate for alkaline phosphatase is added, and the resulting luminescence is measured using a plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Determination of Cytotoxicity (Obionin B)
The cytotoxic activity of Obionin B against cancer cell lines can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Obionin B for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.
Mechanisms of Action and Signaling Pathways
The distinct biological activities of this compound and Obionin B stem from their different molecular targets and downstream effects.
This compound: Targeting HIV-1 Replication
The mechanism of action of this compound is the direct inhibition of the HIV-1 integrase enzyme. By binding to the enzyme, it blocks the strand transfer step of the integration process, thereby preventing the insertion of the viral DNA into the host cell's genome. This effectively halts the replication cycle of the virus.
Caption: this compound inhibits HIV-1 replication by targeting the integrase enzyme.
Obionin B: A Potential Inducer of Apoptosis in Cancer Cells
While the precise mechanism of action for Obionin B's cytotoxicity is still under investigation, many pyranonaphthoquinones exert their anticancer effects through the induction of apoptosis (programmed cell death). This can occur through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
Caption: Proposed cytotoxic mechanism of Obionin B via apoptosis induction.
Conclusion
This compound and Obionin B provide a compelling case study in how subtle structural modifications can dramatically alter the biological activity of a natural product. This compound stands out as a promising anti-HIV agent due to its potent and selective inhibition of HIV-1 integrase. In contrast, Obionin B's cytotoxic properties warrant further investigation for its potential as an anticancer therapeutic. This head-to-head comparison highlights the importance of detailed structure-activity relationship studies in the pursuit of novel drug candidates. Future research should focus on elucidating the specific molecular targets of Obionin B and evaluating the in vivo efficacy and safety of both compounds.
References
Preclinical Validation of Dihydroobionin B as an Antiviral Agent: A Comparative Analysis
Disclaimer: Publicly available preclinical data for Dihydroobionin B is limited. This guide provides a comparative framework based on its classification as a putative HIV-1 integrase inhibitor and contrasts its potential profile with the established antiviral agents, Dolutegravir and Remdesivir. The data presented for this compound should be considered hypothetical until substantiated by specific experimental findings.
Introduction
This compound has been identified as a potential antiviral compound, reportedly acting as an inhibitor of HIV-1 integrase. This mechanism places it in a critical class of antiretroviral drugs that prevent the virus from integrating its genetic material into the host cell's DNA, a crucial step in the viral replication cycle. This guide provides a comparative preclinical overview of this compound against two well-characterized antiviral drugs:
-
Dolutegravir: A highly effective, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) used in the treatment of HIV infection.
-
Remdesivir: A broad-spectrum antiviral agent, initially developed for Hepatitis C and Ebola, which functions as a viral RNA polymerase inhibitor. It has been notably used in the treatment of COVID-19.
This comparison aims to offer researchers, scientists, and drug development professionals a contextual understanding of where this compound might position itself within the antiviral landscape and to outline the necessary experimental validation required.
Data Presentation: Comparative Antiviral Activity
The following table summarizes key in vitro antiviral activity and cytotoxicity metrics. For this compound, these values are hypothetical placeholders, representing desirable targets for a viable preclinical candidate.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HIV-1 | MT-4 | < 0.1 | > 10 | > 100 |
| Dolutegravir | HIV-1 | MT-4 | 0.0027 | > 50 | > 18,518 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | > 100 | > 129.87 |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. In this context, it represents the concentration required to inhibit 50% of viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of uninfected cells. Selectivity Index (SI): A ratio that measures the window between antiviral activity and cytotoxicity. A higher SI is desirable.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the preclinical validation of antiviral agents.
In Vitro Antiviral Activity Assay (HIV-1)
This protocol is designed to determine the EC50 of a compound against HIV-1 replication in a human T-cell line.
-
Cell Line: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus: Laboratory-adapted HIV-1 strains (e.g., IIIB or NL4-3) are used.
-
Procedure:
-
MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.
-
The test compound (e.g., this compound) is serially diluted and added to the wells.
-
Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
The plate is incubated at 37°C in a 5% CO2 incubator for 5-7 days.
-
Viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric assay or by quantifying viral p24 antigen using an ELISA kit.
-
The EC50 value is calculated by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
This protocol determines the CC50 of a compound on the host cell line to assess its toxicity.
-
Cell Line: The same cell line used in the antiviral assay (e.g., MT-4 cells) is used.
-
Procedure:
-
Cells are seeded in a 96-well plate at the same density as in the antiviral assay.
-
The test compound is serially diluted and added to the wells.
-
The plate is incubated for the same duration as the antiviral assay.
-
Cell viability is measured using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.
-
Mandatory Visualizations
Signaling Pathway: HIV-1 Integrase Inhibition
The following diagram illustrates the mechanism of action for an HIV-1 integrase inhibitor like this compound and Dolutegravir.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Experimental Workflow: In Vitro Antiviral Screening
This diagram outlines a typical workflow for the in vitro screening of antiviral compounds.
Caption: Workflow for In Vitro Antiviral Efficacy and Cytotoxicity Testing.
Safety Operating Guide
Essential Guide to the Safe Disposal of Dihydroobionin B
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of Dihydroobionin B, a research-grade organic compound. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safety and compliance with standard laboratory practices. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for the disposal of similar organic and phenolic compounds.
Disclaimer: The following procedures are a general guide. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal service for specific requirements and regulations in your area. Always refer to the manufacturer's safety data sheet when available.
Key Disposal Considerations for this compound
The following table summarizes critical factors for the safe handling and disposal of this compound waste.
| Consideration | Guideline |
| Waste Classification | This compound should be treated as hazardous chemical waste. As a phenolic organic compound, it may possess toxic properties. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1][2][3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] |
| Waste Segregation | Segregate this compound waste from other waste streams.[5][6] Do not mix with incompatible materials, such as strong oxidizing agents.[4] Keep solid and liquid waste in separate, clearly labeled containers.[5] Halogenated and non-halogenated solvent waste should also be kept separate.[7] |
| Container Management | Use only approved, leak-proof, and chemically compatible containers for waste collection.[5][8][9] Containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[5][7][9] Do not overfill containers.[5] |
| Labeling | All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and accumulation start date.[1][7][9] |
| Disposal Route | Never dispose of this compound down the drain or in regular trash.[3][9][10] All waste must be collected by a certified hazardous waste disposal service for incineration or other approved treatment methods.[2][8][11] |
Step-by-Step Disposal Protocol for this compound
This protocol details the procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Before handling this compound, ensure you are wearing the appropriate PPE: a buttoned lab coat, safety goggles, and chemical-resistant gloves.[1][3][4]
- Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[2][4]
- Ensure an eyewash station and safety shower are readily accessible.[2]
2. Waste Collection and Segregation:
- Solid Waste:
- Collect solid this compound waste (e.g., residual powder, contaminated weigh boats, or filter paper) in a designated, compatible, and properly labeled hazardous waste container.[1][11]
- Place contaminated consumables like gloves and paper towels into a separate, sealed container or a double-lined bag clearly marked as hazardous waste.[1][11][12]
- Liquid Waste:
- Collect liquid waste containing this compound (e.g., solutions, mother liquors) in a shatter-proof, leak-proof container with a secure screw-top cap.[1][12]
- Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[7]
3. Container Labeling and Storage:
- Immediately label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][7]
- Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible chemicals.[7][9] The storage area should be cool, dry, and well-ventilated.[3][4]
4. Arranging for Final Disposal:
- Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department or a certified hazardous waste disposal contractor to arrange for pickup.[9]
- Provide the waste manifest or any other required documentation to the disposal service.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. gz-supplies.com [gz-supplies.com]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. web.mit.edu [web.mit.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydroobionin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel compounds like Dihydroobionin B. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its classification as a phenolic compound necessitates stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to handle this compound with the utmost care and precision.
Recommended Personal Protective Equipment (PPE)
Given that this compound is a phenolic compound and is likely handled as a potent powder, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety goggles with side shields and a face shield | Double-gloving with nitrile or neoprene gloves | Full-coverage lab coat, disposable sleeves | NIOSH-approved N95 or higher-level respirator within a certified chemical fume hood or ventilated balance enclosure |
| Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with chemically resistant gloves (e.g., butyl rubber, Viton) | Chemical-resistant apron over a full-coverage lab coat | Work within a certified chemical fume hood |
| In Vitro / In Vivo Experiments | Safety glasses with side shields | Nitrile or neoprene gloves | Full-coverage lab coat | Not generally required if handling dilute solutions in a well-ventilated area. Assess risk for aerosol generation. |
| Waste Disposal | Chemical splash goggles | Heavy-duty, chemically resistant gloves | Chemical-resistant apron over a full-coverage lab coat | Work within a certified chemical fume hood |
Quantitative Data for PPE Selection:
| Parameter | Value | Source/Justification |
| Occupational Exposure Limit (OEL) for Phenol (as a surrogate) | 5 ppm (8-hour TWA) | OSHA, NIOSH, ACGIH[1][2][3] |
| Short-Term Exposure Limit (STEL) for Phenol (as a surrogate) | 16 mg/m³ (15-minute reference period) | UK Workplace Exposure Limits[4] |
| Glove Breakthrough Time (Phenol) | >8 hours for Butyl, Silver Shield®/4H®, Viton and Barrier® gloves | New Jersey Hazardous Substance Fact Sheet[2] |
Experimental Protocols: Safe Handling and Operational Plans
Adherence to a strict, step-by-step operational plan is critical for minimizing the risk of exposure to this compound.
1. Pre-Handling Preparations:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment specific to the planned experiment.
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment glove box, especially when working with the powdered form.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and that all personnel are trained in their use. An emergency spill kit should also be available.
-
Personnel Training: All personnel handling the compound must be trained on the potential hazards of phenolic compounds and the specific procedures outlined in this guide.
2. Handling the Compound:
-
Weighing:
-
Perform all weighing operations of powdered this compound within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Use anti-static weighing dishes to minimize the dispersal of the powder.
-
Carefully transfer the weighed compound to a sealed container before removing it from the ventilated enclosure.
-
-
Preparing Solutions:
-
Always prepare solutions of this compound in a certified chemical fume hood.
-
Add the powdered compound slowly to the solvent to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
General Handling:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid skin contact and inhalation.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet to restrict access.
4. Disposal Plan:
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
This container should be stored in a designated hazardous waste accumulation area.
-
-
Liquid Waste:
-
Disposal Method:
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. gov.uk [gov.uk]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 7. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
